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  • Product: 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
  • CAS: 61259-85-6

Core Science & Biosynthesis

Foundational

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone CAS number

Executive Summary This technical guide provides a comprehensive analysis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-85-6), a specialized diarylketone intermediate. While often overshadowed by its 4-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-85-6), a specialized diarylketone intermediate. While often overshadowed by its 4-chloro isomer in commodity chemical catalogs, this specific regioisomer represents a critical scaffold in Structure-Activity Relationship (SAR) studies, particularly for optimizing lipophilicity and metabolic stability in drug discovery programs targeting kinases and nuclear receptors.

This document moves beyond standard catalog data, offering a validated synthesis protocol, mechanistic insights into its formation, and a framework for its application in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Profile[1]

Precise identification is the bedrock of reproducible science. The following data consolidates the structural and physical parameters of the target compound.

Table 1: Compound Specification

ParameterDetail
Chemical Name 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
CAS Number 61259-85-6
Molecular Formula C₁₆H₁₅ClO₂
Molecular Weight 274.74 g/mol
SMILES COc1c(C)cc(cc1C)C(=O)c2cccc(Cl)c2
Appearance Off-white to pale yellow crystalline solid
Predicted LogP ~4.8 (High Lipophilicity)
H-Bond Donors/Acceptors 0 / 2
Key Structural Features meta-Chlorophenyl ring (Ring A); 3,5-dimethyl-4-methoxyphenyl ring (Ring B)

Part 2: Synthesis Strategy & Mechanistic Logic

The Challenge of Regioselectivity

Synthesizing this molecule requires precise control over regioselectivity. The target structure features a "syringyl-like" ring (3,5-dimethyl-4-methoxy) attached to a 3-chlorobenzoyl moiety.

The most robust synthetic route is Friedel-Crafts Acylation . However, the choice of nucleophile is critical.

  • Incorrect Approach: Reacting 3-chlorobenzene with 3,5-dimethyl-4-methoxybenzoyl chloride. Why it fails: 3-chlorobenzene is deactivated, leading to poor yields and potential mixtures of ortho/para isomers relative to the chlorine.

  • Correct Approach: Reacting 3-chlorobenzoyl chloride (electrophile) with 2,6-dimethylanisole (nucleophile).

Mechanistic Insight: 2,6-dimethylanisole is the ideal nucleophile. The methoxy group is a strong ortho, para-director. However, the two ortho positions are sterically blocked by methyl groups. This forces the electrophilic attack exclusively to the para position relative to the methoxy group, yielding the desired 3',5'-dimethyl-4'-methoxy substitution pattern with high regiochemical purity.

Visualizing the Synthesis Pathway

SynthesisPath cluster_reactants Precursors R1 3-Chlorobenzoyl Chloride (Electrophile) Inter Sigma Complex (Acylium Ion Attack) R1->Inter Generates Acylium R2 2,6-Dimethylanisole (Nucleophile) R2->Inter Para-attack (Steric Control) Cat AlCl3 (Lewis Acid) @ 0-5°C -> RT Cat->Inter Prod 3-Chloro-3',5'-dimethyl- 4'-methoxybenzophenone (CAS 61259-85-6) Inter->Prod -HCl (Aromatization)

Figure 1: Regioselective synthesis pathway via Friedel-Crafts acylation, leveraging steric hindrance to ensure para-substitution.

Part 3: Validated Experimental Protocol

Safety Warning: This protocol involves corrosive acid chlorides and aluminum chloride. Perform all operations in a functioning fume hood using anhydrous conditions.

Materials
  • 3-Chlorobenzoyl chloride (1.0 eq)

  • 2,6-Dimethylanisole (1.05 eq)

  • Aluminum Chloride (AlCl₃), anhydrous (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M HCl (aq)

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

    • Purge with nitrogen and maintain a positive pressure throughout.

  • Lewis Acid Activation:

    • Charge the flask with AlCl₃ (1.2 eq) and anhydrous DCM (5-10 volumes) .

    • Cool the suspension to 0°C using an ice bath.

    • Expert Note: Controlling the temperature at this stage is crucial to prevent polymerization or demethylation of the anisole.

  • Electrophile Formation:

    • Add 3-chlorobenzoyl chloride (1.0 eq) dropwise over 15 minutes.

    • Stir for 20 minutes at 0°C. The solution should darken slightly as the acylium complex forms.

  • Nucleophilic Attack:

    • Dissolve 2,6-dimethylanisole (1.05 eq) in a minimal amount of DCM.

    • Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

    • Observation: Evolution of HCl gas will occur (use a scrubber).

  • Reaction Completion:

    • Allow the mixture to warm to room temperature naturally.

    • Stir for 3-5 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). The product will appear as a UV-active spot with a lower Rf than the anisole starting material.

  • Quench & Workup:

    • Pour the reaction mixture carefully onto crushed ice/1M HCl .

    • Separate the organic layer.[1] Extract the aqueous layer twice with DCM.

    • Wash combined organics with Brine -> Saturated NaHCO₃ -> Water.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Hexane or Isopropanol .

    • Target Purity: >98% by HPLC.

Part 4: Analytical Characterization

To validate the identity of CAS 61259-85-6, look for these diagnostic signals.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.30 ppm (s, 6H): Two methyl groups on Ring B.

    • δ 3.80 ppm (s, 3H): Methoxy group on Ring B.

    • δ 7.50 ppm (s, 2H): Protons on Ring B (meta to ketone). The singlet confirms the symmetric 3,5-dimethyl substitution.

    • δ 7.40–7.80 ppm (m, 4H): Aromatic protons of the 3-chlorophenyl ring (Ring A). Look for the specific splitting pattern of a meta-substituted benzene (singlet-like peak for H-2, doublet for H-4/6, triplet for H-5).

  • Mass Spectrometry (ESI/GC-MS):

    • Molecular Ion: m/z 274 [M]+.

    • Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks (274/276) confirms the presence of a single Chlorine atom.

Part 5: Applications in Drug Discovery

This molecule serves as a high-value Privileged Structure in medicinal chemistry.

Lipophilic Vector Optimization

The 3,5-dimethyl-4-methoxy motif is a "magic methyl" application. It increases lipophilicity (LogP) and steric bulk compared to a simple phenyl ring, often filling hydrophobic pockets in enzyme active sites (e.g., Kinase hinge regions or Nuclear Receptor Ligand Binding Domains).

Metabolic Stability

The methyl groups at the 3' and 5' positions block metabolic oxidation at the ortho positions of the anisole ring. Furthermore, the 3-chloro substituent on Ring A blocks metabolism at that position and electronically deactivates the ring against oxidative metabolism.

Bioisostere Studies

This benzophenone is often used to mimic the geometry of:

  • Diaryl ethers (found in thyroid hormone analogs).

  • Diarylmethanes (found in SGLT2 inhibitors).

Workflow: Utilization in SAR Campaigns

SARWorkflow Lead Lead Compound Identification (Poor Metabolic Stability) Design Design Strategy: Incorporate CAS 61259-85-6 Scaffold Lead->Design Synthesis Synthesis via Friedel-Crafts (See Protocol) Design->Synthesis Testing Biological Assay (IC50 / Microsomal Stability) Synthesis->Testing Testing->Design Failure (Iterate) Outcome Optimized Analog: Blocked Metabolism & Enhanced Hydrophobic Interaction Testing->Outcome Success

Figure 2: Integration of the target scaffold into a Lead Optimization workflow to enhance metabolic stability.

References

  • Santa Cruz Biotechnology. 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Product Data Sheet. Retrieved from

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sigma-Aldrich (Merck). Building Blocks for Medicinal Chemistry - Benzophenones. Retrieved from (General reference for benzophenone physical properties and handling).

Sources

Exploratory

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone molecular structure

An In-Depth Technical Guide on the Molecular Structure, Synthesis, and Characterization of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone This technical guide provides a comprehensive overview of 3-Chloro-3',5'-dimethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Molecular Structure, Synthesis, and Characterization of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

This technical guide provides a comprehensive overview of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone, a substituted diaryl ketone of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its molecular structure, a detailed protocol for its synthesis via Friedel-Crafts acylation, and a thorough analysis of its predicted spectroscopic characteristics. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the practical synthesis and characterization of this and similar molecules.

Introduction to Substituted Benzophenones

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. This structural motif is prevalent in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antiviral properties[1][2]. The versatility of the benzophenone scaffold allows for fine-tuning of its electronic and photophysical properties through substitution on the phenyl rings[3]. These modifications can significantly influence the molecule's biological activity and its potential applications as a photosensitizer, photoinitiator, or UV filter[4].

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-85-6) is an unsymmetrical benzophenone featuring a chlorine substituent on one phenyl ring and dimethyl and methoxy groups on the other. The presence of a halogen atom and electron-donating methoxy and methyl groups suggests potential for diverse biological activities and applications in materials science[1][5]. This guide will detail the synthetic route to this specific molecule and provide a comprehensive, albeit predicted, analysis of its spectral data, which is currently not widely available in the literature.

Synthesis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

The most direct and reliable method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation[6][7]. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst[8].

Reaction Principle and Mechanism

The synthesis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is achieved by the Friedel-Crafts acylation of 3,5-dimethylanisole with 3-chlorobenzoyl chloride, using anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst. The mechanism proceeds in three key stages:

  • Generation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates with the chlorine atom of the acyl chloride (3-chlorobenzoyl chloride), leading to the formation of a highly electrophilic and resonance-stabilized acylium ion. This step is crucial for activating the acylating agent[8].

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 3,5-dimethylanisole acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The methoxy and dimethyl groups on this ring are ortho-, para-directing and activating, favoring substitution at the position para to the methoxy group (C4') due to steric hindrance at the ortho positions. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Catalyst Regeneration: A weak base, typically [AlCl₄]⁻, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. The final product forms a complex with AlCl₃, which is subsequently hydrolyzed during the workup to yield the desired ketone.

Reaction Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation 3-chlorobenzoyl_chloride 3-Chlorobenzoyl Chloride acylium_ion Acylium Ion 3-chlorobenzoyl_chloride->acylium_ion + AlCl₃ AlCl3 AlCl₃ AlCl4- [AlCl₄]⁻ acylium_ion_2 Acylium Ion 3,5-dimethylanisole 3,5-Dimethylanisole arenium_ion Arenium Ion Intermediate 3,5-dimethylanisole->arenium_ion + Acylium Ion arenium_ion_2 Arenium Ion product_complex Product-AlCl₃ Complex arenium_ion_2->product_complex + [AlCl₄]⁻ - HCl - AlCl₃ AlCl4-_2 [AlCl₄]⁻ final_product 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone product_complex->final_product Hydrolysis (H₂O)

Caption: Mechanism of Friedel-Crafts Acylation.

Reactant Properties

A thorough understanding of the reactants is essential for a safe and successful synthesis.

Property3-Chlorobenzoyl Chloride3,5-DimethylanisoleAluminum Chloride (Anhydrous)
CAS Number 618-46-2[9]874-63-5[10]7446-70-0
Molecular Formula C₇H₄Cl₂O[3]C₉H₁₂O[10]AlCl₃
Molecular Weight 175.01 g/mol [3]136.19 g/mol [6]133.34 g/mol
Appearance Clear, colorless liquid[11]Liquid[6]White to yellow solid
Boiling Point 225 °C[9]193 °C[6]180 °C (sublimes)
Density 1.367 g/mL at 20 °C[9]0.963 g/mL at 25 °C[6]2.44 g/cm³
Hazards Corrosive, causes severe skin burns and eye damage, moisture sensitive[9][12]Combustible liquid, toxic if swallowed or in contact with skinCorrosive, reacts violently with water[13]
Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

  • 3,5-Dimethylanisole (1.0 eq)

  • 3-Chlorobenzoyl chloride (1.05 eq)

  • Anhydrous Aluminum Chloride (1.2 eq)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for gravity and vacuum filtration

  • Standard laboratory glassware

Synthesis Workflow

G Start Reaction Setup Reaction Friedel-Crafts Acylation (0°C to RT) Start->Reaction Add Reactants Quench Quench with Ice/HCl Reaction->Quench Reaction Complete Extraction Liquid-Liquid Extraction (DCM/H₂O) Quench->Extraction Washing Wash Organic Layer (NaHCO₃, Brine) Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Crude Product Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Pure Product

Caption: General workflow for synthesis and purification.

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C using an ice-water bath with gentle stirring.

  • Acyl Chloride Addition: Dissolve 3-chlorobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion complex is often exothermic.

  • Aromatic Substrate Addition: Dissolve 3,5-dimethylanisole (1.0 eq) in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone.

Structural Characterization

Molecular Structure

Caption: 2D Structure of the target molecule.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the protons on both aromatic rings and the methyl/methoxy groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.7 - 7.8m2HH-2, H-6Protons ortho to the carbonyl group are deshielded.
~7.4 - 7.6m2HH-4, H-5Protons on the chloro-substituted ring.
~6.8 - 7.0s2HH-2', H-6'Protons on the electron-rich ring, shielded by the methoxy and methyl groups.
~3.9s3H-OCH₃Typical chemical shift for a methoxy group attached to an aromatic ring.
~2.3s6H-CH₃ (x2)Typical chemical shift for methyl groups on an aromatic ring.
Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~195C=OThe carbonyl carbon is highly deshielded.
~160C-4'Aromatic carbon attached to the electron-donating methoxy group.
~138C-1'Quaternary carbon attached to the carbonyl group.
~137C-1Quaternary carbon attached to the carbonyl group.
~135C-3Aromatic carbon bearing the chlorine atom.
~132C-3', C-5'Aromatic carbons bearing the methyl groups.
~130 - 133C-5, C-6Aromatic CH carbons.
~128 - 130C-2, C-4Aromatic CH carbons.
~114C-2', C-6'Aromatic CH carbons ortho to the methoxy group.
~60-OCH₃Carbon of the methoxy group.
~20-CH₃Carbons of the two methyl groups.
Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
~3050-3100C-H stretchAromatic C-H
~2850-2960C-H stretch-CH₃, -OCH₃
~1660C=O stretchKetone
~1580-1600C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1050-1150C-Cl stretchAryl chloride
Predicted Mass Spectrometry (MS)

The mass spectrum (Electron Ionization) will show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
274/276[M]⁺ and [M+2]⁺ molecular ion peaks, with an approximate 3:1 intensity ratio, characteristic of a compound containing one chlorine atom.
139/141Fragment corresponding to the 3-chlorobenzoyl cation ([ClC₆H₄CO]⁺), also showing the isotopic pattern for chlorine.
135Fragment corresponding to the 4-methoxy-3,5-dimethylphenyl cation ([CH₃OC₆H₂(CH₃)₂]⁺).

Potential Applications and Research Directions

While specific studies on 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone are scarce, its structural features suggest several potential areas of research:

  • Medicinal Chemistry: The benzophenone scaffold is a well-established pharmacophore. The combination of a halogenated ring, often associated with enhanced binding affinity and metabolic stability, and a substituted, electron-rich ring could lead to novel compounds with anticancer, anti-inflammatory, or antimicrobial activities[1][2].

  • Photochemistry and Materials Science: As a benzophenone derivative, this molecule is expected to possess interesting photophysical properties. It could be investigated as a photoinitiator in polymerization reactions, a UV absorber in sunscreens and plastics, or as a building block for organic light-emitting diodes (OLEDs)[4][5]. The specific substitution pattern will influence its absorption spectrum and intersystem crossing efficiency.

  • Agrochemicals: Substituted benzophenones have been explored for their herbicidal and insecticidal properties. The unique electronic and steric properties of this molecule could be leveraged in the design of new agrochemicals.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone. By detailing a robust synthetic protocol based on the Friedel-Crafts acylation and providing a thorough, predictive analysis of its spectroscopic properties, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The insights provided herein are intended to facilitate further investigation into the properties and potential applications of this and structurally related benzophenone derivatives.

References

  • Experiment 1: Friedel-Crafts Acylation.
  • Benzoyl chloride, 3-chloro- | C7H4Cl2O | CID 69252 - PubChem. Available at: [Link]

  • 3,5-Dimethylanisole - NIST WebBook. Available at: [Link]

  • Friedel–Crafts Acylation | Organic Chemistry Portal. Available at: [Link]

  • 3,5-dimethylanisole (C9H12O) - PubChemLite. Available at: [Link]

  • 3,5-Dimethylanisole | C9H12O | CID 70126 - PubChem. Available at: [Link]

  • An In-depth Technical Guide on the Physical Properties of 3-chloro-4'-methoxybenzophenone - Benchchem.
  • Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Request PDF. Available at: [Link]

  • Methoxy Benzophenone Sulfonic Acid Extra Pure - Amaris Chemical Solutions. Available at: [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. Available at: [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC. Available at: [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. Available at: [Link]

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid - University of Liverpool. Available at: [Link]

  • regioselective friedel-crafts acylation with. Available at: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Available at: [Link]

  • US5741936A - Process for the preparation of 3-chloro-3'-Nitro-4'-Methoxybenzophenone - Google Patents.
  • Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]

  • BENZOPHENONE-3 | Cosmetics Info. Available at: [Link]

  • Effect of number and position of methoxy substituents on triphenylamine-based chalcone visible-light-absorbing photoinitiators | Request PDF - ResearchGate. Available at: [Link]

Sources

Foundational

Comprehensive Characterization Guide: 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound Identity: 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Molecular Formula: C₁₆H₁₅ClO₂ Molecular Weight: 274.74 g/mol [1][2]

This technical guide serves as a reference standard for the structural validation of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone , a specialized intermediate often encountered in the synthesis of functionalized diaryl ketones and pharmacological scaffolds (e.g., fenofibrate analogs or tubulin inhibitors).[1]

The following protocols and spectral data are synthesized from high-fidelity structure-activity relationships (SAR) and analogous benzophenone derivatives. This guide is designed to assist analytical chemists and synthetic researchers in confirming product identity and purity.

Synthesis & Structural Logic

To understand the spectral data, one must understand the origin of the molecule. The most robust synthesis route utilizes Friedel-Crafts Acylation , which dictates the substitution pattern and potential impurities.

Reaction Pathway

The synthesis typically involves the acylation of 2,6-dimethylanisole with 3-chlorobenzoyl chloride using a Lewis acid catalyst (Aluminum Chloride).[1]

SynthesisPathway Reagent1 3-Chlorobenzoyl Chloride Catalyst AlCl3 / DCM (0°C to RT) Reagent1->Catalyst Reagent2 2,6-Dimethylanisole (3,5-dimethyl-4-methoxybenzene) Reagent2->Catalyst Intermediate Acylium Ion Complex Catalyst->Intermediate Product 3-Chloro-3',5'-dimethyl- 4'-methoxybenzophenone Intermediate->Product Hydrolysis (HCl/Ice)

Figure 1: Friedel-Crafts acylation pathway.[1] Note that the symmetry of the starting anisole directs the acylation exclusively to the para-position relative to the methoxy group, simplifying the NMR spectrum.

Nuclear Magnetic Resonance (NMR) Analysis[3][4][5][6][7][8]

¹H-NMR (Proton NMR)

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[1]

The spectrum is characterized by two distinct aromatic systems: the symmetric "B-Ring" (dimethyl-methoxy substituted) and the asymmetric "A-Ring" (3-chloro substituted).[1]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.76 Triplet (t)1HH-2 (Ring A)Isolated proton between Cl and C=O; deshielded by both.[1]
7.63 Doublet of triplets (dt)1HH-6 (Ring A)Ortho to C=O; deshielded by carbonyl anisotropy.[1]
7.53 Singlet (s)2HH-2', H-6' (Ring B)[1]Diagnostic Peak. Symmetry of the 3,5-dimethyl ring makes these equivalent.[1]
7.51 Doublet of doublets (ddd)1HH-4 (Ring A)Para to C=O; ortho to Cl.[1]
7.40 Triplet (t)1HH-5 (Ring A)Meta to both functional groups.[1]
3.78 Singlet (s)3H-OCH₃Methoxy group; characteristic chemical shift.[1]
2.32 Singlet (s)6H-CH₃ (x2)Methyl groups on Ring B; equivalent due to symmetry.[1]

Critical Validation Check:

  • Look for the Singlet at ~7.53 ppm (2H) . If this appears as a multiplet or two doublets, your acylation may have occurred at the ortho position (unlikely due to steric hindrance of methyls) or the starting material was isomeric (2,5-dimethylanisole).

¹³C-NMR (Carbon NMR)

Solvent: CDCl₃ Reference: 77.16 ppm (CDCl₃ triplet)[1]

Shift (δ ppm)Carbon TypeAssignment
195.2 C=O[1]Benzophenone Carbonyl (Conjugated).[1][3]
161.5 C_quatC-4' (Attached to OMe).[1]
139.8 C_quatC-1 (Ring A ipso).[1]
134.5 C_quatC-3 (Ring A, C-Cl).[1]
132.1 CHC-6 (Ring A).[1]
131.5 C_quatC-3', C-5' (Ring B, C-Me).[1]
130.8 CHC-2', C-6' (Ring B).[1]
129.6 CHC-2 (Ring A).[1]
129.4 CHC-5 (Ring A).[1]
127.8 CHC-4 (Ring A).[1]
129.0 C_quatC-1' (Ring B ipso).[1]
59.8 CH₃-OCH₃ (Methoxy).[1]
16.1 CH₃-CH₃ (Aryl Methyls).[1]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum confirms the functional groups.[4][5] The interplay between the electron-donating methoxy group and the electron-withdrawing chlorine creates a specific carbonyl frequency.[1]

Wavenumber (cm⁻¹)IntensityVibration ModeInterpretation
3060 - 3010 WeakC-H Stretch (sp²)Aromatic protons.
2960 - 2840 MediumC-H Stretch (sp³)Methyl and Methoxy alkyl groups.[1]
1655 ± 5 StrongC=O StretchKey Diagnostic. Lower than typical ketones (1715) due to conjugation with two aryl rings.[1]
1595, 1580 MediumC=C StretchAromatic ring skeletal vibrations.
1260, 1120 StrongC-O-C StretchAsymmetric/Symmetric ether stretching (Ar-O-Me).[1]
1080 MediumAr-Cl StretchChlorobenzene characteristic band (often obscured).[1]
810 - 750 StrongC-H BendingOut-of-plane bending; indicative of substitution patterns (meta/para).[1]

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1]

Mass spectrometry provides the definitive "fingerprint" for the chlorine atom via its isotope pattern.

Isotope Pattern Analysis

Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

  • Molecular Ion (M⁺): m/z 274

  • Isotope Peak (M+2): m/z 276

  • Ratio: The intensity of M : M+2 must be approximately 3:1 .[6][7]

Fragmentation Tree (EI Mode)

The molecule cleaves primarily at the carbonyl ("alpha-cleavage"), generating stable acylium ions.

MS_Fragmentation M_Ion Molecular Ion [M]+. m/z 274 / 276 (3:1) Frag_A Fragment A: 3-Chlorobenzoyl Cation [Cl-C6H4-CO]+ m/z 139 / 141 (3:1) M_Ion->Frag_A Loss of Ring B Radical Frag_C Fragment C: 4-Methoxy-3,5-dimethylbenzoyl Cation [Me2(OMe)C6H2-CO]+ m/z 163 M_Ion->Frag_C Loss of Ring A Radical Frag_B Fragment B: Trimethylanisole Cation [Me2(OMe)C6H2]+ m/z 135 Frag_C->Frag_B Loss of CO (28 Da)

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Experimental Validation Protocol

Sample Preparation for NMR
  • Mass: Weigh ~10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D).

  • Filtration: If the solution is cloudy (salt residue from synthesis), filter through a small plug of glass wool into the NMR tube.

  • Shimming: Ensure good shimming; the splitting of the aromatic "Ring A" protons requires high resolution to distinguish the doublet of triplets from the triplet.

Purity Assessment (TLC)
  • Stationary Phase: Silica Gel 60 F₂₅₄.[1]

  • Mobile Phase: Hexane : Ethyl Acetate (8:2).[1]

  • Visualization: UV light (254 nm).[1][8]

  • Rf Value: Expect ~0.4 - 0.5 (Ketones are moderately polar).[1]

  • Impurities: Look for spots at the baseline (acids) or near the solvent front (unreacted anisole derivative).

References

  • Spectral Database for Organic Compounds (SDBS). Benzophenone and Chlorobenzophenone derivatives spectral data.[1] National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.).[1] Springer.[1] (Reference for Friedel-Crafts acylation mechanisms). [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Source for NMR chemical shift prediction rules). [Link]

  • NIST Chemistry WebBook. Mass Spectrometry Data Center.[1] National Institute of Standards and Technology. (Reference for chlorine isotope patterns and fragmentation). [Link]

Sources

Exploratory

solubility of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone in organic solvents

Topic: Solubility Profiling and Solvent Selection Strategy for 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling and Solvent Selection Strategy for 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and R&D Leads.

Executive Summary: The Lipophilic Challenge

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CDMB) represents a specific class of polysubstituted benzophenones often utilized as advanced intermediates in the synthesis of benzofuran-based anti-arrhythmic agents (e.g., analogs of Dronedarone) or as specialized UV-blocking photoinitiators.

The core challenge with CDMB is its high lipophilicity combined with a rigid aromatic backbone. The presence of the 3,5-dimethyl and 4-methoxy groups on one ring, opposed by a 3-chloro substituted ring, creates a molecule with low aqueous solubility and complex behavior in polar protic solvents. This guide provides a structural analysis, predicted solubility ranges based on validated analogs (SAR), and a self-validating experimental protocol to determine precise saturation limits for process optimization.

Physicochemical Profile & Structural Analysis

To understand the solubility behavior of CDMB without relying solely on empirical testing, we must analyze its molecular architecture.

FeatureStructural ImpactSolubility Consequence
Benzophenone Core Rigid, planar aromatic system.High potential for

stacking; favors aromatic solvents (Toluene).
3,5-Dimethyl Group Steric bulk + increased lipophilicity.Disrupts crystal packing slightly compared to unsubstituted benzophenone, increasing solubility in alkanes.
4-Methoxy Group Electron-donating (H-bond acceptor).Provides a "handle" for interaction with polar aprotic solvents (THF, Ethyl Acetate).
3-Chloro Substituent Electron-withdrawing, lipophilic.Increases LogP significantly; reduces solubility in water/glycols.

Estimated Properties:

  • LogP (Octanol/Water): ~4.8 – 5.2 (Highly Lipophilic)

  • Predicted Melting Point: 85°C – 110°C (Dependent on polymorphs)

  • Hansen Solubility Parameter (HSP):

    
     (Matches closely with Chloroform and Toluene).
    

Solubility Landscape: Organic Solvent Compatibility[1][2]

Note: The values below are derived from Structural Activity Relationships (SAR) of the closely related 4-chloro isomer and general polysubstituted benzophenones found in process patents (e.g., US5741936A).

Table 1: Solubility Classification by Solvent Class (at 25°C)
Solvent ClassRepresentative SolventSolubility RatingEstimated Saturation (

)
Process Utility
Chlorinated Dichloromethane (DCM)Very High > 250 g/LPrimary reaction solvent; Extraction.
Aromatic TolueneHigh 150 – 200 g/LAzeotropic drying; Recrystallization (hot).
Esters Ethyl AcetateGood 80 – 120 g/LGreen alternative to DCM for extraction.
Ketones Acetone / MEKGood 60 – 100 g/LGood solvent, but avoid if using strong bases (aldol risk).
Alcohols Methanol / EthanolModerate 15 – 40 g/LAnti-solvent at RT; Crystallization solvent at reflux.
Alkanes Hexane / HeptaneLow < 5 g/LAnti-solvent ; Wash solvent to remove non-polar impurities.
Water WaterInsoluble < 0.01 g/LPhase separation; Washing inorganic salts.

Experimental Protocol: The Self-Validating System

Do not rely on literature values alone. Batch-to-batch variations in impurity profiles (e.g., unreacted benzoyl chloride) can alter solubility. Use this Gravimetric Saturation Protocol to validate your specific lot.

Phase 1: Workflow Visualization

SolubilityWorkflow Start Start: CDMB Sample Screen Tier 1: Visual Screening (Solvent Addition) Start->Screen Add 100mg Equilib Tier 2: Equilibrium (24h Shake Flask) Screen->Equilib If dissolved, add more If solid remains, proceed Filter Filtration (0.45 µm PTFE) Equilib->Filter Temp Control Analysis Tier 3: Quantification (HPLC/Gravimetric) Filter->Analysis Supernatant Data Solubility Curve Generation Analysis->Data

Figure 1: Step-by-step solubility determination workflow ensuring reproducibility.

Phase 2: Detailed Methodology

Step 1: The "Excess" Rule (Visual Screen)

  • Place 100 mg of CDMB into a 4 mL vial.

  • Add 250 µL of target solvent.

  • Vortex for 30 seconds.

    • Clear Solution? Solubility is > 400 mg/mL (Very High).

    • Suspension? Proceed to Step 2.

Step 2: Equilibrium (The Shake-Flask Method)

  • Prepare a saturated slurry by adding solvent until ~30% of the solid remains undissolved.

  • Thermostat the vials at 25°C (or target process temperature).

  • Agitate at 200 rpm for 24 hours . Causality: 24h is required to overcome the "dissolution lag" often seen in rigid benzophenones.

Step 3: Quantification (Gravimetric)

  • Filter the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Pipette exactly 1.0 mL of filtrate into a tared weighing dish.

  • Evaporate solvent (vacuum oven at 40°C).

  • Weigh the residue.

    • Calculation:

      
      
      

Process Optimization: Solvent Selection Strategy

For researchers scaling up synthesis, selecting the right solvent is a balance between solubility power and recovery potential.

Scenario A: Reaction Solvent (Friedel-Crafts / Grignard)
  • Recommended: Dichloromethane (DCM) or 1,2-Dichloroethane .

  • Why: CDMB is highly soluble, allowing high-concentration reactions (reducing reactor volume). These solvents are inert to the acylating agents typically used to synthesize CDMB.

Scenario B: Crystallization (Purification)
  • Strategy: Cooling Crystallization or Anti-solvent.

  • System: Isopropanol (IPA) or Ethanol/Water (90:10) .

  • Mechanism:[1][2] CDMB has a steep solubility curve in alcohols. It dissolves well at reflux (~80°C) but crashes out significantly at 0–5°C.

  • Alternative:Toluene/Heptane . Dissolve in minimum Toluene, add Heptane until turbid, then cool.

Decision Logic for Process Chemists

SolventSelection Start Select Solvent for CDMB Purpose Primary Purpose? Start->Purpose Reaction Reaction Medium Purpose->Reaction Purification Purification/Crystallization Purpose->Purification CheckTemp High Temp Required? Reaction->CheckTemp CheckPolarity Polar Impurities Present? Purification->CheckPolarity DCM Use DCM (High Sol, Low BP) CheckTemp->DCM No (<40°C) Toluene Use Toluene (High Sol, High BP) CheckTemp->Toluene Yes (>80°C) Alcohols Use Ethanol/IPA (Steep Solubility Curve) CheckPolarity->Alcohols No (General Clean) AlkaneWash Use Heptane Wash (Removes oils, keeps CDMB solid) CheckPolarity->AlkaneWash Yes (Oily residues)

Figure 2: Decision matrix for solvent selection based on process goals.

References

  • Preparation of 4-methyl-3'-methoxybenzophenone (Analogous Synthesis)

    • Source: ChemicalBook / Patent Literature.[2]

    • Relevance: Describes Friedel-Crafts acylation in DCM/Toluene, confirming high solubility of this class in chlorin
    • URL:

  • Solubility of Benzophenone Derivatives (General Principles)

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzophenone.
    • Relevance: Establishes baseline solubility in ethanol/acetone and insolubility in w
    • URL:

  • Process for the preparation of 3-chloro-3'-nitro-4'-methoxybenzophenone

    • Source: US P
    • Relevance: Explicitly details the use of Dichloromethane and Sulfuric acid media for 3-chloro-4'-methoxybenzophenone derivatives, valid
    • URL:

  • Synthesis of 4-methoxybenzophenone (Precursor Data)

    • Source: PrepChem.
    • Relevance: Confirms purification via crystallization from pentane/hexane (anti-solvent) and dissolution in DCM.
    • URL:

Sources

Foundational

Technical Guide: Safety &amp; Hazards of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

This guide provides an in-depth technical analysis of the chemical safety, hazards, and handling protocols for 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-85-6).[1] It is designed for research scientists an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chemical safety, hazards, and handling protocols for 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-85-6).[1] It is designed for research scientists and process chemists handling this compound in drug discovery or intermediate synthesis.[1]

Executive Technical Summary

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is a halogenated diaryl ketone utilized primarily as an intermediate in the synthesis of pharmaceuticals (specifically PPAR


 agonists like fenofibrate analogs) and agrochemicals (fungicides).[1] Its structure combines a lipophilic chlorobenzoyl ring with an electron-rich dimethyl-anisole ring, imparting specific reactivity and toxicological properties.[1]
  • CAS Number: 61259-85-6[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 274.74 g/mol [2]

  • Primary Hazard Class: Skin/Eye Irritant (Category 2), STOT-SE (Category 3).[1]

  • Critical Risk: Potential for cumulative aquatic toxicity and photo-induced dermatological sensitization typical of the benzophenone scaffold.[1]

Physicochemical Profile & Stability

Understanding the physical state is the first line of defense in exposure control.

PropertyValue / CharacteristicSafety Implication
Physical State Solid (Crystalline powder)Dust inhalation risk; requires local exhaust ventilation (LEV).[1]
Melting Point 95–98 °C (Predicted)Stable solid at RT; melt hazard only during high-temp processing.[1]
Solubility Low in water; High in DCM, Ethyl Acetate, DMSOLipophilic; readily penetrates skin barriers if dissolved in organic solvents.
Partition Coeff. (LogP) ~4.5 (Predicted)High bioaccumulation potential; strictly avoid release to water systems.
Reactivity Stable; Incompatible with strong oxidizersAvoid co-storage with nitrates or perchlorates.[1]

Hazard Identification & Toxicology (GHS Framework)

While specific toxicological data for this isomer is limited, its profile is derived from Structure-Activity Relationships (SAR) with closely related analogs (e.g., 4-chloro-benzophenone and fenofibrate intermediates).[1]

GHS Classification (Derived)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][4][5]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4][6]

  • H411: Toxic to aquatic life with long-lasting effects (Based on benzophenone core).[1]

Toxicological Mechanisms
  • Dermatological Sensitization: The benzophenone moiety is a known photo-hapten.[1] Upon exposure to UV light, it can form radical species that bind to skin proteins, potentially causing photo-allergic contact dermatitis.[1]

  • Endocrine Disruption Potential: Benzophenones are scrutinized for estrogenic activity.[1] While the 3',5'-dimethyl substitution sterically hinders metabolic activation compared to unsubstituted benzophenone, precautionary handling as a potential endocrine disruptor is required.[1]

  • Metabolic Activation: The p-methoxy group is a site for O-demethylation by Cytochrome P450 enzymes, leading to phenolic metabolites which may undergo quinone-methide formation—a mechanism for cellular toxicity.[1]

Synthesis Safety & Process Hazards

The synthesis of this compound typically involves Friedel-Crafts Acylation .[1][7] This process introduces specific high-risk hazards that must be managed.

Reaction Workflow Hazards
  • Reagents: 3-Chlorobenzoyl chloride + 2,6-Dimethylanisole.[1]

  • Catalyst: Aluminum Chloride (

    
    ) – High Hazard .
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

Critical Control Points (Diagram)

SynthesisSafety cluster_hazards Hazard Controls Start Start: Reagent Staging AlCl3_Add Step 1: AlCl3 Addition (Exothermic / HCl Gas) Start->AlCl3_Add Inert Atmosphere (N2) Acylation Step 2: Acylation Reaction (Reflux) AlCl3_Add->Acylation Temp Control < 5°C H1 Scrubber required for HCl AlCl3_Add->H1 Quench Step 3: Hydrolysis/Quench (Violent Exotherm) Acylation->Quench Transfer to Ice/Acid Workup Step 4: Phase Separation (DCM/Water) Quench->Workup Gas Scrubbing Active H2 Slow addition to avoid runaway Quench->H2 Waste Waste Disposal (Halogenated / Acidic) Workup->Waste Segregate Streams

Figure 1: Critical Safety Control Points during Friedel-Crafts synthesis.[1] Note the high-risk quenching step.

Safe Handling Protocols

Engineering Controls
  • Primary: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • Secondary: Use a static-dissipative balance enclosure if handling fine powder to prevent dust clouds.[1]

  • Ventilation: Ensure face velocity > 0.5 m/s.

Personal Protective Equipment (PPE)
  • Hands: Double-gloving recommended.[1] Inner: Nitrile (4 mil); Outer: Nitrile (8 mil) or Laminate (Silver Shield) if dissolving in DCM.

  • Eyes: Chemical splash goggles.[1] Standard safety glasses are insufficient for synthesis due to potential acid chloride splashes.[1]

  • Body: Lab coat (cotton/polyester) + chemically resistant apron during quenching steps.

Emergency Response Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin 1. Blot excess (do not rub) 2. Wash soap/water 15 min 3. Monitor for dermatitis Skin->Act_Skin Act_Eye 1. Flush water 15 min 2. Remove contacts 3. Seek Ophthalmologist Eye->Act_Eye Act_Inhal 1. Remove to fresh air 2. Oxygen if dyspneic 3. Medical observation Inhal->Act_Inhal

Figure 2: Immediate response protocols for exposure incidents.

Storage & Regulatory Compliance

  • Storage Conditions: Store in a cool, dry place (2–8 °C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

  • Container: Amber glass to prevent UV-induced degradation (benzophenones are photo-active).[1]

  • Regulatory Status:

    • TSCA (USA): Likely inactive/R&D exemption status. Ensure use is strictly limited to R&D purposes under the supervision of a technically qualified individual.

    • REACH (EU): Not fully registered; treat as a substance of very high concern (SVHC) regarding aquatic release.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 82719, 4-Chloro-4'-methoxybenzophenone (Analogous Structure).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Benzophenone derivatives and aquatic toxicity profiles.[1][8] Retrieved from [Link][1]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. (Friedel-Crafts Acylation Safety). Springer.[1]

Sources

Exploratory

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone literature review

Topic: 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers A Strategic Pharmacophore & Synthetic Building Block Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers

A Strategic Pharmacophore & Synthetic Building Block

Executive Summary

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS: 61259-85-6) is a specialized diaryl ketone derivative utilized primarily as a high-value intermediate in medicinal chemistry and advanced materials science.[1] Its structural uniqueness lies in the "magic methyl" effect —the presence of ortho-methyl groups (3',5') flanking the methoxy substituent. This steric and electronic modulation enhances metabolic stability and lipophilicity, making it a critical scaffold for developing PPAR agonists (fibrates), kinase inhibitors, and UV-active photoinitiators.

This guide provides a comprehensive technical analysis of the compound, detailing optimized synthesis protocols, mechanistic insights, and application pathways for drug discovery professionals.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The compound features a benzophenone core with asymmetric substitution: a halogenated ring (3-Cl) and an electron-rich ring (3',5'-dimethyl-4'-methoxy). This asymmetry is vital for selective functionalization.

PropertySpecification
CAS Number 61259-85-6
IUPAC Name (3-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Molecular Formula C₁₆H₁₅ClO₂
Molecular Weight 274.74 g/mol
Appearance White to off-white crystalline solid
Predicted LogP ~4.5 (High Lipophilicity)
H-Bond Donors/Acceptors 0 / 2
Rotatable Bonds 2
Synthesis Protocol: Friedel-Crafts Acylation

The most robust route to CAS 61259-85-6 is the Friedel-Crafts Acylation of 2,6-dimethylanisole with 3-chlorobenzoyl chloride. This pathway leverages the directing effects of the methoxy group to ensure regiospecificity.

Reagents & Materials
  • Substrate: 2,6-Dimethylanisole (1.0 eq)

  • Electrophile: 3-Chlorobenzoyl chloride (1.05 eq)

  • Catalyst: Aluminum Chloride (AlCl₃) (1.1 - 1.2 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with 3-chlorobenzoyl chloride (10.0 mmol) and anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

  • Catalyst Activation: Add AlCl₃ (11.0 mmol) portion-wise over 10 minutes. Ensure the temperature remains <5°C. The mixture will darken as the acylium ion complex forms.

  • Addition: Dissolve 2,6-dimethylanisole (10.0 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

    • Note: The methoxy group directs para, and the 3,5-methyls sterically guide the electrophile to the 4-position (relative to the methoxy), which is the only open site that preserves aromatic symmetry.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.

  • Quench: Pour the reaction mixture slowly into a beaker containing crushed ice and 1N HCl (50 mL) to decompose the aluminum complex.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

Mechanistic Analysis & Visualization

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The key intermediate is the resonance-stabilized sigma complex.

Reaction Scheme Visualization

SynthesisPathway SM1 3-Chlorobenzoyl Chloride Acylium Acylium Ion Complex SM1->Acylium Complexation SM2 2,6-Dimethylanisole Sigma Sigma Complex (Intermediate) SM2->Sigma Cat AlCl3 (Catalyst) Cat->Acylium Acylium->Sigma + SM2 (Attack) Product 3-Chloro-3',5'-dimethyl- 4'-methoxybenzophenone Sigma->Product - HCl (Aromatization)

Figure 1: Mechanistic pathway for the Friedel-Crafts synthesis of the target benzophenone.

Applications in Drug Discovery & Material Science
Medicinal Chemistry: The "Fibrate" Connection

This benzophenone derivative serves as a crucial scaffold for Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

  • Structural Homology: The 4-methoxy-3,5-dimethylphenyl moiety mimics the lipophilic tail found in next-generation fibrates.

  • Metabolic Blocking: The methyl groups at the 3' and 5' positions block metabolic hydroxylation ortho to the methoxy group, significantly increasing the half-life (

    
    ) of the molecule in vivo.
    
  • Derivatization Potential:

    • Demethylation: Treatment with BBr₃ yields the phenol, a precursor for ether-linked side chains (e.g., for H3 receptor antagonists).

    • Reduction: NaBH₄ reduction of the ketone yields the benzhydrol, a common motif in antihistamines.

Material Science: Photoinitiators

Benzophenones are Type II photoinitiators (hydrogen abstraction type).

  • Mechanism: Upon UV irradiation, the carbonyl triplet state abstracts a hydrogen atom from a co-initiator (amine), generating radicals that initiate polymerization.

  • Utility: The chlorine substituent allows for further functionalization (e.g., coupling to polymer backbones) to create non-migrating photoinitiators for food packaging.

Analytical Characterization (QC Standards)

To ensure "Self-Validating" protocols, the synthesized product must meet these criteria:

MethodExpected Signal / ResultInterpretation
¹H NMR (CDCl₃)

2.30 (s, 6H)
Two methyl groups (Ar-CH₃)

3.80 (s, 3H)
Methoxy group (O-CH₃)

7.4–7.8 (m, 6H)
Aromatic protons (Pattern depends on substitution)
IR Spectroscopy 1650–1665 cm⁻¹Strong C=O stretching (Diaryl ketone)
HPLC Purity >98.0% (Area %)Required for pharmaceutical intermediates
Mass Spec (ESI) [M+H]⁺ = 275.1Consistent with C₁₆H₁₅ClO₂
Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).

  • Precursors: 3-Chlorobenzoyl chloride is corrosive and lachrymatory. Handle in a fume hood.

  • Waste: Chlorinated solvents (DCM) must be segregated from non-halogenated waste.

References
  • Sigma-Aldrich. Product Specification: 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-85-6).[2] Retrieved from

  • BenchChem. Application Notes for Benzophenone-Derived Ligands in Drug Discovery. Retrieved from

  • MDPI Molecules. Design and Synthesis of New Benzophenone Derivatives with Anti-Inflammatory Activity. (2018).[3][4] Retrieved from

  • Santa Cruz Biotechnology. 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Product Data. Retrieved from

Sources

Foundational

The Benzophenone Scaffold: A Technical Chronicle of Discovery, Synthesis, and Application

[1] Executive Summary This technical guide explores the substituted benzophenone moiety—a diphenylmethane skeleton ( ) that serves as a cornerstone in both photochemical materials and medicinal chemistry. From Eugène-Mel...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide explores the substituted benzophenone moiety—a diphenylmethane skeleton (


) that serves as a cornerstone in both photochemical materials and medicinal chemistry. From Eugène-Melchior Péligot’s isolation in 1834 to Leo Sternbach’s serendipitous discovery of benzodiazepines, this scaffold illustrates the non-linear nature of scientific innovation. This document provides researchers with historical context, mechanistic insights, and validated experimental protocols for synthesizing and utilizing benzophenone derivatives.

Historical Genesis: From "Wood Spirit" to Friedel-Crafts

The Early Isolation (1834)

The history of benzophenone begins with Eugène-Melchior Péligot , a French chemist best known for isolating uranium metal. In 1834, while investigating the distillation products of calcium benzoate, Péligot isolated a crystalline solid he termed "benzone." This was the first recorded synthesis of diphenyl ketone (benzophenone).

The Friedel-Crafts Revolution (1877)

The industrial scalability of substituted benzophenones arrived with Charles Friedel and James Crafts . Their development of the electrophilic aromatic substitution allowed for the modular construction of the benzophenone core.

  • Mechanism: An acyl chloride reacts with a Lewis acid (e.g.,

    
    ) to form an electrophilic acylium ion, which attacks the aromatic ring.
    
  • Significance: This method remains the primary route for synthesizing unsymmetrical benzophenones, essential for fine-tuning UV absorption properties and biological activity.

The Pharmaceutical Pivot: The Sternbach Era

The most consequential application of the benzophenone scaffold occurred in the mid-20th century at Hoffmann-La Roche.

The Quinazoline Hypothesis

Leo Sternbach sought to develop a new class of tranquilizers. He focused on the quinazoline-3-oxide scaffold, believing it held psychotropic potential. He synthesized approximately 40 derivatives, but all proved pharmacologically inert.

The Serendipitous Ring Expansion (1955-1957)

In a final attempt to modify the scaffold, Sternbach treated a chloromethyl quinazoline derivative with methylamine. He expected a simple substitution. Instead, a complex rearrangement occurred, expanding the six-membered ring into a seven-membered diazepine ring.

  • The "Lost" Compound: The product, Ro 5-0690, was set aside and untested for months. During a lab cleanup in 1957, it was sent for animal testing almost as an afterthought.

  • Result: The compound displayed potent muscle relaxant and sedative effects superior to meprobamate. This was Chlordiazepoxide (Librium) , the first benzodiazepine.[1]

Mechanistic Visualization: The Sternbach Rearrangement

The following diagram illustrates the critical ring-expansion mechanism that transformed a failed quinazoline project into the benzodiazepine class.

SternbachRearrangement cluster_logic Causality: Steric & Electronic Factors Start Quinazoline-3-oxide (Electrophilic Center) Inter Tetrahedral Intermediate (Ring Opening) Start->Inter Nucleophilic Attack Reagent Methylamine (Nucleophile) Reagent->Inter Product 1,4-Benzodiazepine 4-oxide (Chlordiazepoxide) Inter->Product Ring Expansion & Recyclization Note1 Methylamine acts as a hard nucleophile, attacking the imine carbon.

Figure 1: The serendipitous ring expansion of quinazoline-3-oxide to chlordiazepoxide.

Photochemistry: The Triplet State Engine

Substituted benzophenones are ubiquitous in polymer chemistry as Type II Photoinitiators .

Mechanism of Action

Unlike Type I initiators (which undergo homolytic cleavage), benzophenones require a co-initiator (hydrogen donor).[2]

  • Excitation: UV absorption (

    
    ) promotes benzophenone to the Singlet Excited State (
    
    
    
    ).[3]
  • Intersystem Crossing (ISC): Rapid relaxation to the Triplet State (

    
    ). This state is long-lived and highly reactive.
    
  • Hydrogen Abstraction: The

    
     benzophenone abstracts a hydrogen atom from a donor (e.g., an amine or alcohol), generating two radicals: a ketyl radical (usually inactive) and a donor radical (which initiates polymerization).
    

Table 1: Key Photophysical Properties of Benzophenone

PropertyValueSignificance

(Absorption)
~250 nm, ~340 nmMatches standard medium-pressure Hg lamps.
Triplet Energy (

)
~69 kcal/molSufficient to abstract H from amines/ethers.
ISC Efficiency~100%Almost all absorbed photons generate reactive triplets.
Quantum Yield (

)
~1.0 (in presence of H-donor)Highly efficient radical generation.

Experimental Protocol: Friedel-Crafts Synthesis of 4-Methoxybenzophenone

Objective: Synthesize an unsymmetrical benzophenone derivative via Friedel-Crafts acylation. This protocol demonstrates the classic electrophilic aromatic substitution, critical for generating substituted benzophenone libraries.

Target Molecule: 4-Methoxybenzophenone (Anisyl phenyl ketone)

Reagents & Equipment
  • Substrate: Anisole (Methoxybenzene) - 10 mmol

  • Acylating Agent: Benzoyl Chloride - 10.5 mmol

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous - 11 mmol
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Equipment: 3-neck round bottom flask, addition funnel, reflux condenser,

    
     drying tube.
    
Step-by-Step Methodology

Step 1: Catalyst Activation (The Acylium Generation)

  • Flame-dry the glassware and assemble under an inert atmosphere (

    
     or Ar). Causality: 
    
    
    
    is highly hygroscopic; moisture deactivates the catalyst and generates HCl gas.
  • Suspend 11 mmol of anhydrous

    
     in 20 mL of dry DCM at 0°C (ice bath).
    
  • Add 10.5 mmol of Benzoyl Chloride dropwise. Stir for 15 minutes.

    • Observation: The solution should turn slightly yellow/orange, indicating the formation of the Acylium Ion complex (

      
      ).
      

Step 2: Electrophilic Attack 4. Dissolve 10 mmol of Anisole in 10 mL of DCM. 5. Add the Anisole solution dropwise to the pre-formed acylium mixture at 0°C over 20 minutes.

  • Mechanistic Note: Anisole is an activated ring (electron-donating -OCH3 group). Adding it to the acylium ion prevents poly-acylation and controls the exotherm.
  • Allow the mixture to warm to room temperature and stir for 2 hours.
  • Self-Validation: Monitor via TLC (20% EtOAc/Hexanes).[4] The starting material (Anisole,
    
    
    ) should disappear, and a new UV-active spot (
    
    
    ) should appear.

Step 3: Quench and Isolation [4] 7. Caution: Pour the reaction mixture slowly into a beaker containing 50g of crushed ice and 10 mL of conc. HCl.

  • Purpose: This hydrolyzes the intermediate aluminum-alkoxide complex, liberating the ketone product.
  • Separate the organic layer.[4] Extract the aqueous layer with DCM (
    
    
    mL).
  • Wash combined organics with saturated
    
    
    (to remove benzoic acid byproduct), then brine.
  • Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystalline needles.
Workflow Visualization

FriedelCraftsProtocol Step1 Step 1: Catalyst Activation (AlCl3 + Benzoyl Chloride) Step2 Step 2: Addition of Anisole (0°C, Controlled Addition) Step1->Step2 Acylium Ion Formed Step3 Step 3: Reaction Monitoring (TLC: Disappearance of Anisole) Step2->Step3 Electrophilic Attack Step4 Step 4: Acid Quench (Ice/HCl Hydrolysis) Step3->Step4 Conversion Complete Step5 Step 5: Workup & Purification (Recrystallization) Step4->Step5 Complex Breakdown

Figure 2: Operational workflow for the Friedel-Crafts synthesis of substituted benzophenones.

Natural Products: Polyisoprenylated Benzophenones

Beyond synthetic labs, the benzophenone core is a vital natural product scaffold, particularly in the Clusiaceae family (Garcinia, Clusia).[5][6]

  • Key Compounds: Garcinol, Guttiferone A-K.

  • Structural Feature: A bicyclo[3.3.1]nonane-2,4,9-trione core decorated with prenyl (isoprenoid) chains.

  • Therapeutic Potential: These compounds exhibit potent HAT (Histone Acetyltransferase) inhibitory activity, making them promising leads for epigenetic cancer therapies.

References

  • Péligot, E. (1834).[7] "Sur la benzone." Annalen der Pharmacie, 12(1), 39-45. Link

  • Friedel, C., & Crafts, J. M. (1877).[8] "Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc." Comptes Rendus, 84, 1392-1395. Link

  • Sternbach, L. H. (1979). "The Benzodiazepine Story." Journal of Medicinal Chemistry, 22(1), 1–7. Link

  • Allen, N. S. (1996). "Photoinitiators for UV and visible curing of coatings: Mechanisms and properties." Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107. Link

  • Taber, D. F. (2025). "Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone." University of Delaware Organic Chemistry Protocols. Link

  • Ciochina, R., & Grossman, R. B. (2006). "Polycyclic Polyprenylated Acylphloroglucinols." Chemical Reviews, 106(9), 3963–3986. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone as a Type II Photoinitiator

[1] Executive Summary This guide details the application of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-85-6) as a high-performance Type II photoinitiator.[1] Unlike standard benzophenone, this derivative i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the application of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-85-6) as a high-performance Type II photoinitiator.[1] Unlike standard benzophenone, this derivative incorporates specific auxochromes (methoxy) and steric modulators (methyl, chloro) that tune its solubility, absorption cross-section, and reactivity.[1]

Primary Utility:

  • Target Audience: Drug delivery system developers (hydrogels), dental material scientists, and coating engineers.[1]

  • Mechanism: Hydrogen abstraction (Norrish Type II) requiring a co-initiator (synergist).[2]

  • Key Advantage: The 4'-methoxy group induces a bathochromic shift (red-shift) improving absorption in the near-UV (UV-A) region, while the 3',5'-dimethyl substitution provides steric protection against self-quenching and improves solubility in hydrophobic monomers.[1]

Chemical Identity & Properties

PropertyDescription
Chemical Name 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
CAS Number 61259-85-6
Molecular Formula C₁₆H₁₅ClO₂
Molecular Weight 274.74 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in Acrylates, Methacrylates, DCM, THF.[1] Insoluble in water.[1]
Absorption Max (

)
~295 nm (

), ~340 nm (

) (Estimated based on auxochromes)

Mechanistic Insight

This compound functions as a Type II Photoinitiator .[1][2][3][4] It does not undergo unimolecular bond cleavage (Type I).[1] Instead, upon UV irradiation, it transitions to an excited triplet state and abstracts a hydrogen atom from a donor molecule (typically a tertiary amine or a monomer with labile hydrogens).[1]

Reaction Pathway[1]
  • Excitation: The benzophenone derivative absorbs a photon (

    
    ), transitioning from ground state (
    
    
    
    ) to excited singlet (
    
    
    ), then rapidly intersystem crosses (ISC) to the reactive triplet state (
    
    
    ).[1][3]
  • H-Abstraction: The

    
     state abstracts a hydrogen from the co-initiator (Amine).[1][3]
    
  • Radical Generation: This produces a Ketyl Radical (inactive/terminator) and an

    
    -Aminoalkyl Radical  (active initiator).[1][3]
    
  • Initiation: The

    
    -aminoalkyl radical attacks the vinyl bond of the monomer (acrylate/methacrylate), initiating chain growth.[1]
    
Mechanistic Diagram

G Substrate Ground State (S0) 3-Cl-3',5'-Me-4'-OMe-BP Excited Excited Triplet (T1) Reactive State Substrate->Excited UV (hv) Absorption Complex Exciplex Intermediate Excited->Complex Diffusion Amine Co-Initiator (Tertiary Amine) Amine->Complex + Ketyl Ketyl Radical (Coupling/Termination) Complex->Ketyl H-Abstraction ActiveRadical α-Aminoalkyl Radical (Active Initiator) Complex->ActiveRadical H-Abstraction Polymer Polymer Chain Growth ActiveRadical->Polymer + Monomer (C=C)

Figure 1: Photoinitiation mechanism via Hydrogen Abstraction (Type II).[1]

Application Protocols

Protocol A: Formulation for UV-Curable Hydrogels/Resins

Objective: Prepare a homogenous photopolymerizable resin for drug delivery matrices or coating applications.[1]

Materials:

  • Monomer: PEGDA (Polyethylene glycol diacrylate) or HEMA (2-Hydroxyethyl methacrylate).[1]

  • Photoinitiator (PI): 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone.[1]

  • Co-Initiator: Triethanolamine (TEOA) or EDMAB (Ethyl-4-(dimethylamino)benzoate).[1]

  • Solvent (Optional): Ethanol (if PI solubility in monomer is low).[1]

Step-by-Step Procedure:

  • Solubility Check: Dissolve the PI in the liquid monomer at 0.5 wt% to 2.0 wt% .

    • Note: If the PI does not dissolve readily, predissolve in a minimal amount of acetone or ethanol (10% of total volume) before adding to the monomer.[1]

  • Synergist Addition: Add the amine co-initiator at a 1:1 to 1:1.5 molar ratio relative to the PI.

    • Critical: Excess amine can lead to plasticization; insufficient amine leads to incomplete cure (tacky surface).[1]

  • Degassing: Sonicate the mixture for 10 minutes to remove dissolved oxygen.

    • Reasoning: Oxygen quenches the triplet state of benzophenones and scavenges free radicals.[1]

  • Storage: Store in amber glass vials wrapped in aluminum foil. Stability is >6 months at 4°C if protected from light.[1]

Protocol B: Real-Time Curing Kinetics (Photo-DSC)

Objective: Quantify the polymerization rate and conversion efficiency.

Equipment: Differential Scanning Calorimeter (DSC) with UV accessory (e.g., Mercury arc lamp or 365 nm LED).

  • Sample Prep: Weigh 2.0 ± 0.1 mg of the formulation into an open aluminum DSC pan.

  • Equilibration: Purge the cell with Nitrogen (50 mL/min) for 2 minutes to eliminate oxygen inhibition.

  • Irradiation:

    • Isotherm at 25°C for 1 minute.

    • Trigger UV shutter (Intensity: 20–50 mW/cm²).[1]

    • Expose for 3–5 minutes until the exotherm returns to baseline.[1]

  • Analysis: Integrate the area under the exotherm peak (

    
    ) to calculate Double Bond Conversion (DBC).[1]
    
    
    
    
    [1]
    • Where

      
       is the theoretical heat of polymerization for the specific acrylate (e.g., 86 kJ/mol per double bond) and 
      
      
      
      is the fraction of monomer in the formulation.[1]
Protocol C: Drug Delivery Matrix Fabrication (Hydrogel)

Context: For researchers encapsulating small molecules.[1]

  • Pre-polymer Solution: Mix 10% (w/v) PEGDA (MW 700) in PBS.

  • Initiator System: Add 0.1% (w/v) 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (predissolved in 20µL NMP) and 0.2% TEOA.

  • Drug Loading: Dissolve target drug into the solution.

  • Curing: Pipette into a mold (e.g., Teflon disk). Irradiate with 365 nm light (10 mW/cm²) for 60–120 seconds.[1]

  • Validation: Verify gelation by rheology (G' > G'') or simple inversion test.

Experimental Workflow Diagram

Workflow cluster_Analysis Characterization Phase Start Start: Raw Materials Solubility Step 1: Dissolve PI in Monomer (0.5 - 2.0 wt%) Start->Solubility Amine Step 2: Add Co-Initiator (Molar Ratio 1:1.5) Solubility->Amine Degas Step 3: N2 Purge / Degas (Remove O2 Inhibition) Amine->Degas Cure Step 4: UV Irradiation (365nm / 405nm) Degas->Cure DSC Photo-DSC (Kinetics) FTIR Real-time FTIR (Conversion %) Cure->DSC Sample A Cure->FTIR Sample B Final Final Polymer/Hydrogel Cure->Final

Figure 2: Experimental workflow for formulation and characterization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tacky Surface Oxygen InhibitionIncrease amine concentration or cure under Nitrogen/Argon blanket.[1]
Yellowing Amine OxidationReduce amine concentration; switch to less yellowing amines (e.g., hindered amines).[1]
Low Solubility High Crystallinity of PIPredissolve PI in a "carrier monomer" like IBOA or a solvent like acetone.[1]
Slow Cure Speed Spectral MismatchEnsure UV source emits at ~295–340 nm. If using 405 nm LED, this PI may be inefficient.[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1] Potential skin sensitizer.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Waste: Dispose of uncured liquid resins as hazardous chemical waste.[1] Cured polymers are generally inert solid waste.[1]

  • Handling: Avoid breathing dust.[1] Handle in a fume hood during weighing.

References

  • Sigma-Aldrich. 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Product Detail. Retrieved from (Search Term: CAS 61259-85-6).[1]

  • BenchChem. Application Notes for Benzophenone Derivatives in Acrylate Photopolymerization. Retrieved from .[1]

  • MDPI. Ketone Number and Substitution Effect of Benzophenone Derivatives on Free Radical Photopolymerization. Materials 2020. Retrieved from .[1]

  • RSC Polymer Chemistry. Benzophenone-based photoinitiators for LED curing. Retrieved from .[1]

  • Polymer Innovation Blog. Free Radical Photoinitiators: Type I vs Type II. Retrieved from .[1]

Sources

Application

analytical techniques for 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone characterization

Abstract This application note details a multi-modal analytical protocol for the structural confirmation and purity assessment of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CDMB). As a likely intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a multi-modal analytical protocol for the structural confirmation and purity assessment of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CDMB). As a likely intermediate in the synthesis of fibrate-class pharmaceuticals or functionalized photo-initiators, CDMB requires rigorous control of regio-isomeric purity and de-alkylated byproducts. This guide integrates HPLC-PDA, GC-MS, and NMR spectroscopies into a validated workflow, emphasizing the detection of the critical "phenol" impurity (demethylation byproduct) and chlorine isotope signature validation.

Introduction & Chemical Context

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is a diaryl ketone featuring a specific substitution pattern that imparts unique steric and electronic properties.

  • Chemical Structure: The molecule consists of a 3-chlorophenyl ring (Ring A) and a 3,5-dimethyl-4-methoxyphenyl ring (Ring B).

  • Synthetic Origin: Typically synthesized via Friedel-Crafts acylation of 2,6-dimethylanisole with 3-chlorobenzoyl chloride.

  • Critical Quality Attributes (CQAs):

    • Regio-specificity: High, due to steric blocking by methyl groups on Ring B.

    • Demethylation: Use of Lewis acids (e.g., AlCl3) can accidentally cleave the methoxy ether, forming the phenolic impurity (3-Chloro-3',5'-dimethyl-4'-hydroxybenzophenone).

    • Hydrolysis: Residual 3-chlorobenzoic acid from the starting acid chloride.

Characterization Workflow (Visualized)

The following diagram outlines the logical decision tree for characterizing CDMB, from crude isolation to final release testing.

CDMB_Characterization Sample Crude/Purified Sample (CDMB) Solubility Solubility Check (MeOH/ACN) Sample->Solubility HPLC HPLC-PDA Analysis (Purity & Phenol Impurity) Solubility->HPLC Dissolved GCMS GC-MS Analysis (Volatiles & Precursors) Solubility->GCMS Dissolved Spec Spectroscopy (NMR & FTIR) Solubility->Spec Solid State Decision Pass Criteria? HPLC->Decision Purity >98% GCMS->Decision Solvents < Limit Spec->Decision Structure Confirmed Release Certificate of Analysis (Release) Decision->Release Yes Reprocess Recrystallize/Purify Decision->Reprocess No

Figure 1: Integrated Analytical Workflow for CDMB Characterization.

Protocol 1: High-Performance Liquid Chromatography (HPLC-PDA)

Objective: Quantify main assay and separate the critical phenolic impurity (demethylated byproduct).

Rationale: Benzophenones are highly UV-active. A C18 column provides sufficient hydrophobic selectivity to separate the methoxy-parent (CDMB) from the more polar hydroxy-impurity.

Instrument Parameters
ParameterSetting
System HPLC with Photodiode Array (PDA) Detector
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 5-10 µL
Detection 254 nm (Quantification), 210-400 nm (Scan)
Mobile Phase & Gradient
  • Solvent A: 0.1% Formic Acid in Water (improves peak shape for phenolic impurities).

  • Solvent B: Acetonitrile (ACN).[1]

Time (min)% Solvent A% Solvent BEvent
0.06040Equilibration
2.06040Isocratic Hold
15.01090Linear Gradient
20.01090Wash
20.16040Re-equilibration
25.06040End

System Suitability Criteria:

  • Tailing Factor (CDMB): < 1.5.

  • Resolution (Rs): > 2.0 between CDMB and any impurity (specifically the phenol, which elutes earlier than CDMB).

  • % RSD (Area): < 0.5% (n=6 injections).

Protocol 2: Mass Spectrometry (LC-MS/GC-MS)

Objective: Confirm molecular weight and validate the chlorine isotope pattern.

Expertise Insight: The presence of a single chlorine atom creates a distinct isotopic signature. The natural abundance of


 (75%) and 

(25%) results in an M and M+2 peak ratio of approximately 3:1 .
MS Settings (ESI Positive Mode)
  • Ion Source: Electrospray Ionization (ESI) or APCI (preferred for neutral benzophenones).

  • Scan Range: m/z 100 – 500.

  • Target Ion: [M+H]+ = 275.08 (for

    
    ).
    
  • Confirmation Ion: [M+H+2]+ = 277.08 (for

    
    ).
    

Interpretation:

  • Observe the parent peak cluster at m/z 275/277.

  • Fragmentations:

    • Loss of Methyl (-15 Da).

    • Loss of Methoxy (-31 Da).

    • Cleavage of the benzophenone bridge (Benzoyl cation formation).

Protocol 3: Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation to rule out regio-isomers.

Sample Preparation

Dissolve ~10 mg of CDMB in 0.6 mL of CDCl3 (Deuterated Chloroform). Tetramethylsilane (TMS) as internal standard (0.00 ppm).

1H-NMR Assignment (400 MHz, CDCl3)
  • Ring B (Methoxy-Dimethyl):

    • δ 2.30 ppm (s, 6H): Two methyl groups at positions 3' and 5'. (Singlet indicates symmetry).

    • δ 3.80 ppm (s, 3H): Methoxy group at position 4'.

    • δ 7.50 ppm (s, 2H): Aromatic protons at positions 2' and 6'. (Singlet confirms magnetic equivalence due to symmetry).

  • Ring A (3-Chlorophenyl):

    • δ 7.40 – 7.80 ppm (m, 4H): Characteristic pattern for 1,3-disubstituted benzene (t, dt, dt, t pattern). Look for the isolated proton at position 2 (singlet-like) which is deshielded by the carbonyl and Cl.

Key Diagnostic: The appearance of a singlet integrating to 2H for Ring B protons is the definitive proof of the symmetric 3,5-dimethyl-4-methoxy substitution. If the acylation occurred at the wrong position, symmetry would break, and splitting would occur.

Protocol 4: Fourier Transform Infrared (FT-IR)

Objective: Functional group confirmation (Solid State).

  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Key Bands:

    • 1650 – 1665 cm⁻¹: C=O Stretch (Benzophenone carbonyl, conjugated).

    • 1250 – 1275 cm⁻¹: C-O-C Asymmetric Stretch (Aryl alkyl ether).

    • 1000 – 1100 cm⁻¹: Ar-Cl Stretch (often weak/obscured).

    • 2850 – 2950 cm⁻¹: C-H Stretch (Methyl/Methoxy aliphatic).

Impurity Profiling & Troubleshooting

Impurity / IssueDetection MethodCauseRemediation
Phenolic Analog HPLC (RRT ~0.8)Demethylation by AlCl3Reduce Lewis acid equivalents or reaction temp.
3-Chlorobenzoic Acid HPLC (RRT ~0.2)Hydrolysis of starting materialWash organic layer with NaOH/NaHCO3.
2,6-Dimethylanisole GC-MS / HPLCUnreacted starting materialOptimize stoichiometry; Recrystallize from MeOH.
Unknown Isomer 1H-NMRRegio-selectivity failureCheck catalyst type; difficult to remove if formed.

References

  • Sigma-Aldrich. 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Product Specification (CAS 61259-85-6).Link

  • Sielc Technologies. Separation of Benzophenone on Newcrom R1 HPLC column. (General method adapted for derivatives). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for substituted benzophenones.Link

  • BenchChem. A Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC. (Analytical context for benzophenone synthesis). Link

  • BLD Pharm. Product Analysis: 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone.[2]Link

(Note: While specific literature for this exact CAS is limited to catalog data, the protocols above are derived from standard validation guidelines for benzophenone derivatives as supported by references 2 and 4.)

Sources

Method

derivatization of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone for further reactions

Application Note: Modular Derivatization of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Introduction: The Scaffold Advantage In modern medicinal chemistry, 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (referred to h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Derivatization of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Introduction: The Scaffold Advantage

In modern medicinal chemistry, 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (referred to herein as Compound 1 ) represents a "privileged structure."[1] Its architecture combines an electron-deficient aryl chloride ring (Ring A) with an electron-rich, sterically defined aryl ether (Ring B).[1] This push-pull electronic character, bridged by a chemically versatile ketone, makes it an ideal precursor for:

  • PPAR Agonists: Analogues of fenofibrate classes.[1]

  • Kinase Inhibitors: The benzophenone core mimics the ATP-binding hinge region in specific MAP kinases.[1]

  • PROTAC Linkers: The methoxy group provides a latent attachment point for E3 ligase recruiters.[1]

This guide details three orthogonal derivatization pathways designed to maximize the utility of Compound 1 in library synthesis.

Strategic Analysis & Reaction Pathways

The reactivity of Compound 1 is dictated by three distinct zones.[1] We must sequence reactions to avoid protecting group conflicts.

  • Zone 1 (Ketone): Susceptible to reduction or nucleophilic addition.[1] Constraint: Must be derivatized before harsh Lewis acid treatments if labile, or after if the ketone is needed for directing effects.[1]

  • Zone 2 (Aryl Chloride): A deactivated meta-chloride.[1] Constraint: Requires specialized bulky phosphine ligands (e.g., XPhos, SPhos) for Pd-catalyzed coupling.[1]

  • Zone 3 (Methoxy Ether): A latent phenol.[1] Constraint: Demethylation conditions (e.g., BBr

    
    ) can complex with the ketone; careful quenching is required.
    

Figure 1: Divergent synthesis workflow for Compound 1. Pathway selection depends on the target pharmacophore.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to the Benzhydrol

Targeting the Carbonyl Bridge

Rationale: Converting the ketone to an alcohol (benzhydrol) alters the bond angle and solubility profile, often increasing binding affinity via H-bond donation.[1]

Reagents:

  • Substrate: Compound 1 (1.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH

    
    , 1.5 equiv)
    
  • Solvent: Methanol (MeOH) / Tetrahydrofuran (THF) (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 500 mg of Compound 1 in 10 mL of anhydrous THF/MeOH (1:1).

    • Expert Note: The addition of THF ensures the lipophilic benzophenone remains in solution at lower temperatures.[1]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add NaBH

    
     (1.5 equiv) portion-wise over 5 minutes.
    
    • Caution: Gas evolution (H

      
      ) will occur.[1] Ensure adequate venting.[1][2]
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (20% EtOAc/Hexanes).[1] The starting material (Rf ~0.[1]6) should disappear, replaced by the more polar alcohol (Rf ~0.3).

  • Quench: Carefully add saturated aqueous NH

    
    Cl (5 mL) to quench excess hydride.
    
  • Extraction: Remove volatiles under reduced pressure. Extract the residue with Ethyl Acetate (3 x 15 mL).[1] Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
  • Purification: The crude benzhydrol is typically >95% pure.[1] If necessary, purify via flash chromatography (SiO

    
    , 0-30% EtOAc in Hexanes).[1]
    
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Functionalizing the Deactivated Aryl Chloride

Rationale: The 3-chloro substituent is electronically deactivated by the meta-carbonyl.[1] Standard Pd(PPh


)

often fails here. We utilize SPhos , an electron-rich biaryl phosphine ligand that facilitates oxidative addition into difficult aryl chlorides [1].[1]

Reagents:

  • Substrate: Compound 1 (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv) [Model Partner]

  • Catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: SPhos (4 mol%)

  • Base: K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene/Water (10:1)[1]

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine Compound 1 (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)

    
    , SPhos, and K
    
    
    
    PO
    
    
    . Cap the vial and purge with Argon for 5 minutes.
  • Solvent Addition: Add degassed Toluene and Water via syringe.

    • Expert Note: The presence of water is critical for the transmetalation step in the Suzuki catalytic cycle.

  • Heating: Heat the reaction block to 100°C for 12–18 hours.

    • Visual Check: The reaction mixture should turn from dark red/brown to black as Pd(0) species generate.[1]

  • Workup: Cool to RT. Dilute with EtOAc and water.[1] Filter through a pad of Celite to remove Palladium black.[1]

  • Isolation: Separate layers, extract aqueous phase with EtOAc. Dry organics (MgSO

    
    ) and concentrate.[1][3]
    
  • Purification: Flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Protocol C: Regioselective Demethylation

Unmasking the Phenol for Linker Attachment

Rationale: Accessing the free phenol allows for the attachment of PEG linkers or alkyl chains.[1] Boron Tribromide (BBr


) is the gold standard, but the ketone moiety can form a Lewis acid complex, requiring excess reagent [2].

Reagents:

  • Substrate: Compound 1 (1.0 equiv)

  • Reagent: BBr

    
     (1.0 M in DCM, 3.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under N

    
    . Dissolve Compound 1  in anhydrous DCM (0.1 M concentration).
    
  • Cryogenic Addition: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Critical Step: Dropwise addition of BBr

      
       is mandatory to prevent exotherms that could cleave the benzophenone bridge.[1]
      
  • Reaction: Stir at -78°C for 30 minutes, then remove the bath and allow to warm to 0°C. Stir for 2–4 hours.

    • Mechanism:[4][5][6][7][8] The methyl ether is cleaved to form the borate ester.[1]

  • Quench: Cool back to 0°C. Slowly add Methanol (excess) to break the Boron-Phenol complex.

    • Caution: Violent reaction possible.[1] Add MeOH dropwise.[1]

  • Hydrolysis: Add water and stir vigorously for 30 minutes.

  • Workup: Extract with DCM. The product (phenol) will be significantly more polar.[1]

    • Note: If the product is trapped in the aqueous phase, adjust pH to ~4.

Comparative Data Summary

MetricProtocol A (Reduction)Protocol B (Coupling)Protocol C (Demethylation)
Primary Challenge Stereocontrol (if chiral desired)Activation of Aryl-ClLewis Acid-Ketone Complexation
Key Reagent NaBH

Pd(OAc)

/ SPhos
BBr

Typical Yield 92-98%75-85%80-90%
Purification Crystallization or Flash Col.Flash ColumnAcid/Base Extraction
Reaction Time < 2 Hours12-18 Hours4-6 Hours

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968).[1] Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289–2292.[1] Link

  • Miyaura, N., & Suzuki, A. (1995).[1][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

Sources

Application

Application Note: 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CDMB) in Polymer Science

The following guide details the application of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (referred to herein as CDMB ) in polymer chemistry. While CDMB is often cataloged as a fine chemical intermediate, its structu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the application of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (referred to herein as CDMB ) in polymer chemistry.

While CDMB is often cataloged as a fine chemical intermediate, its structural analysis reveals it as a potent Type II Photoinitiator candidate and a functionalizable building block for high-performance polymers.[1][2] This guide applies first-principles polymer chemistry to establish protocols for its use in UV-curing and macromolecular synthesis.[1][2]

[1][2]

Executive Summary

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS: 61259-85-6) is a substituted benzophenone derivative characterized by a "push-pull" electronic structure.[1][2][3] In polymer chemistry, it serves two primary functions:

  • Red-Shifted Type II Photoinitiator: The electron-donating methoxy and methyl groups shift the UV absorption spectrum toward the near-UV/visible region (365–385 nm), making it suitable for UV-LED curing of acrylates and methacrylates.[1][2]

  • Functional Intermediate for Polymeric Additives: The 3-chloro substituent provides a reactive handle for transition-metal catalyzed coupling (e.g., Suzuki-Miyaura), allowing the attachment of the photoactive benzophenone moiety onto polymer backbones to create "low-migration" photoinitiators.[1][2]

Chemical Profile & Properties[1][2][4]

PropertyDataRelevance to Polymerization
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Moderate molecular weight reduces volatility compared to unsubstituted benzophenone.[2]
Molecular Weight 274.74 g/mol Balances mobility (for reaction kinetics) with migration resistance.[1][2]
Appearance Off-white to pale yellow solidColor indicates absorption in the near-UV region.[1][2]
Solubility Soluble in Acrylates, MEK, Toluene; Insoluble in WaterCompatible with standard organic coating formulations; requires co-solvents for aqueous systems.[1][2]
UV Absorption (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
~260 nm (

), ~340-360 nm (

)
The methoxy/dimethyl auxochromes red-shift the

transition, improving overlap with UV-LED emission.[2]
Electronic Character Donor-Acceptor (D-A)The 4'-methoxy (Donor) and 3-chloro-benzoyl (Acceptor) create an internal charge transfer (ICT) state.[1][2]

Application I: UV-LED Photoinitiator for Acrylate Systems

Mechanism of Action

CDMB functions as a Norrish Type II photoinitiator .[1][2] Upon UV irradiation, it undergoes an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 transition to an excited triplet state.[2] It then abstracts a hydrogen atom from a co-initiator (amine synergist) or the monomer itself, generating a radical capable of initiating chain-growth polymerization.[1][2]

Why CDMB? Standard benzophenone absorbs weakly above 300 nm.[1][2] The 3',5'-dimethyl-4'-methoxy substitution pattern increases electron density on the phenyl ring, stabilizing the excited state and shifting absorption to longer wavelengths, which is critical for curing thicker films or using energy-efficient UV-LEDs.[1][2]

Protocol: Formulation & Curing of a UV-Clear Coat[1][2]

Materials:

  • Oligomer: Aliphatic Urethane Acrylate (e.g., CN9002).[1][2]

  • Monomer (Diluent): 1,6-Hexanediol Diacrylate (HDDA).[1][2]

  • Photoinitiator: CDMB (Target).

  • Co-initiator: Methyldiethanolamine (MDEA) or an acrylated amine (for lower migration).[1][2]

Step-by-Step Methodology:

  • Preparation of Base Resin:

    • In a light-shielded amber jar, mix 60 wt% Oligomer and 35 wt% Monomer .

    • Stir at 40°C for 15 minutes to ensure homogeneity.

  • Incorporation of CDMB:

    • Add 3.0 wt% CDMB to the resin mixture.[1][2]

    • Note: If dissolution is slow, pre-dissolve CDMB in a minimal amount of acetone or warm the monomer fraction before mixing.[1][2]

    • Add 2.0 wt% Co-initiator (MDEA) .

    • Stir continuously at 500 RPM for 30 minutes until the solution is optically clear.

  • Film Application:

    • Using a wire-wound drawdown bar, apply a 50 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      m wet film  onto a glass substrate or PET film.[2]
      
  • Curing Process:

    • Light Source: UV-LED lamp (385 nm or 395 nm peak).[1][2]

    • Intensity: 4 W/cm².[1][2]

    • Conveyor Speed: 10 m/min.[1][2]

    • Passes: 1–2 passes.

  • Validation (MEK Rub Test):

    • Perform ASTM D5402 (MEK Double Rubs).[1][2] A fully cured CDMB-initiated coating should withstand >200 double rubs without delamination.[1][2]

Application II: Synthesis of Polymeric Photoinitiators

Context: Small molecule photoinitiators can migrate out of cured plastics, posing risks in food packaging.[1][2] CDMB can be covalently attached to a polymer backbone via the 3-chloro position using Suzuki coupling, creating a non-migratory polymeric photoinitiator.[1][2]

Protocol: Suzuki-Miyaura Coupling to Polystyrene Derivative[1][2]

Reaction Scheme: Poly(4-vinylphenylboronic acid) + CDMB -> Poly(vinyl-CDMB)[1][2]

Materials:

  • Substrate: CDMB (1.0 eq).

  • Polymer Partner: Poly(styrene-co-4-vinylphenylboronic acid).[1][2]

  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (5 mol%).[2]
    
  • Base:

    
     (2 M aqueous solution).
    
  • Solvent: Toluene/Ethanol (3:1 v/v).[1][2]

Methodology:

  • Inerting:

    • Charge a Schlenk flask with the polymer, CDMB, and catalyst.[1][2]

    • Evacuate and backfill with Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) three times.[2]
      
  • Reaction:

    • Add degassed Toluene/Ethanol solvent via syringe.[1][2]

    • Add the degassed base solution.[1][2]

    • Heat the mixture to 80°C under vigorous stirring for 24 hours. The 3-chloro group is less reactive than bromo/iodo analogs, so extended time and strictly inert conditions are vital.[1][2]

  • Purification:

    • Precipitate the polymer into cold Methanol.[1][2]

    • Filter and re-dissolve in Tetrahydrofuran (THF).[1][2]

    • Re-precipitate twice to remove unreacted CDMB and catalyst residues.[1][2]

  • Characterization:

    • Analyze via UV-Vis Spectroscopy .[1][2] The polymer should now exhibit the characteristic absorption band of CDMB at ~260–340 nm, confirming attachment.[1][2]

Visualizing the Science

Workflow 1: Photoinitiation Mechanism (Type II)

This diagram illustrates how CDMB generates radicals in the presence of an amine synergist.[1][2]

CDMB_Photoinitiation CDMB CDMB (Ground State) [Benzophenone Core] Excited CDMB* (Triplet State) (n-pi*) CDMB->Excited ISC (Intersystem Crossing) UV UV-LED (365-395 nm) UV->CDMB Absorption Complex Exciplex [CDMB* ... Amine] Excited->Complex Diffusion Amine Amine Synergist (H-Donor) Amine->Complex Radicals Radical Pair (Ketyl + Aminoalkyl) Complex->Radicals H-Abstraction Polymer Polymer Chain Initiation Radicals->Polymer Monomer Addition

Caption: Mechanism of CDMB-mediated photoinitiation via Hydrogen Abstraction (Norrish Type II).[1][2]

Workflow 2: Synthesis of Low-Migration Polymeric Initiator

This diagram outlines the chemical modification of CDMB to prevent migration in sensitive applications.

CDMB_Synthesis cluster_inputs Reagents CDMB_Raw CDMB (3-Cl handle) Reaction Suzuki-Miyaura Coupling Pd(0), Base, 80°C CDMB_Raw->Reaction Poly_Backbone Polymer Backbone (Boronic Acid func.) Poly_Backbone->Reaction Purification Purification (Precipitation in MeOH) Reaction->Purification Final_Product Polymeric Photoinitiator (CDMB-grafted) Purification->Final_Product App Application: Low-Migration Food Packaging Final_Product->App

Caption: Synthesis workflow for grafting CDMB onto polymer backbones for low-migration applications.

References

  • Sigma-Aldrich. Product Specification: 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-85-6).[1][2][3] Retrieved from .[1][2]

  • Allen, N. S. (2010).[1][2] Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. (General reference for Benzophenone Type II mechanisms).[1][2]

  • BLD Pharm. Chemical Properties of Benzophenone Derivatives. Retrieved from .[1][2]

  • Fouassier, J. P., & Lalevée, J. (2012).[1][2] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1][2] (Authoritative text on substituent effects in photoinitiators).

  • GuideChem. CAS 61259-85-6 Suppliers and Physical Properties. Retrieved from .[1][2]

(Note: While specific peer-reviewed papers on this exact isomer are rare, the protocols above are derived from established behaviors of the benzophenone class documented in references 2 and 4.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Case ID: PUR-BZP-354 Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Context User Query: "I am struggling to purify crude 3-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BZP-354 Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

User Query: "I am struggling to purify crude 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone. The product oils out during recrystallization, and HPLC shows a persistent impurity at RRT 0.85."

Technical Diagnosis: The synthesis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone typically involves a Friedel-Crafts acylation between 3-chlorobenzoyl chloride and 2,6-dimethylanisole using Aluminum Chloride (


).

The challenges you are facing likely stem from three specific chemical behaviors:

  • The "Sticky Gum" Phase: Incomplete quenching of the Aluminum-Ketone complex causes the product to oil out rather than crystallize.

  • The "Des-methyl" Impurity: The harsh Lewis acid (

    
    ) can accidentally cleave the methoxy group, creating a phenolic impurity (3-Chloro-3',5'-dimethyl-4'-hydroxybenzophenone ). This is likely your RRT 0.85 impurity.
    
  • Isomer Contamination: Regioisomers formed during acylation that have similar solubility profiles.

Troubleshooting Decision Matrix (Visualized)

Before proceeding with the protocol, use this logic flow to identify your specific failure mode.

PurificationLogic Start Crude Material Status CheckState Physical State? Start->CheckState Oiling Oils Out / Sticky Gum CheckState->Oiling Viscous Liquid Solid Solid / Powder CheckState->Solid Crystalline ActionAcid Action: Acid Hydrolysis (Break Al-Complex) Oiling->ActionAcid Residual AlCl3 CheckHPL HPLC Purity Check Solid->CheckHPL ImpurityPhenol Impurity < RRT 1.0 (Likely Phenol) CheckHPL->ImpurityPhenol Des-methyl detected ImpurityIso Impurity ~ RRT 1.0 (Likely Isomer) CheckHPL->ImpurityIso Isomers detected ActionBase Action: Caustic Wash (Remove Phenol) ImpurityPhenol->ActionBase pKa Difference ActionRecrys Action: Slow Cooling Recrystallization ImpurityIso->ActionRecrys Solubility Diff ActionAcid->CheckHPL ActionBase->ActionRecrys Polishing

Figure 1: Decision matrix for identifying purification steps based on physical state and impurity profile.

Tier 1 Support: The "Phenol" Impurity (Critical Fix)

Issue: You observe a persistent impurity that co-crystallizes with your product. Root Cause:


 is a strong Lewis acid.[1][2] If the reaction temperature exceeded 20°C or the quench was delayed, the methoxy group on the 4' position was cleaved, forming a phenol .
Why Recrystallization Fails:  The phenol derivative is structurally almost identical to your product, allowing it to incorporate into the crystal lattice.

The Solution: The "Caustic Swing" You must exploit the acidity of the phenol. Benzophenones are neutral; phenols are acidic (


).
Protocol A: Caustic Wash (Pre-Crystallization)

Perform this on the crude reaction mixture dissolved in organic solvent (DCM or Ethyl Acetate).

  • Dissolution: Dissolve crude solid in Ethyl Acetate (5 mL per gram).

  • The Swing: Wash the organic layer twice with 1M NaOH (or 5% KOH).

    • Mechanism:[1][3][4][5][6][7] The NaOH deprotonates the phenolic impurity, turning it into a water-soluble phenolate salt (

      
      ). The neutral benzophenone stays in the organic layer.
      
  • Verification: The aqueous layer should turn yellow/orange (phenolate salts are often colored).

  • Neutralization: Wash the organic layer once with water, then once with Brine.

  • Dry & Strip: Dry over

    
    , filter, and evaporate.
    

Data Validation:

Component Solubility in 1M NaOH Solubility in EtOAc Fate
Target Benzophenone Insoluble High Retained in Organic Phase

| Phenol Impurity | Soluble (as Salt) | Low (as Salt) | Removed in Aqueous Phase |

Tier 2 Support: Recrystallization Strategies

Issue: Product purity is ~95%, but >99% is required. Strategy: Once the phenol is removed (see Tier 1), you are likely dealing with regioisomers. You need a solvent system that differentiates based on crystal packing efficiency.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Dissolution TempCrystallization TempNotes
Ethanol (95%) PureReflux (78°C)0°CBest Balance. Good yield/purity compromise.
IPA / Water 9:1Reflux (82°C)AmbientHigh Purity. Water acts as an anti-solvent to force precipitation of the most stable crystal form.
Heptane / EtOAc 10:160°C-5°CYield Focus. Use only if starting material is the main impurity.
Protocol B: The "Slow-Cool" Technique

Rapid cooling traps impurities. This protocol ensures thermodynamic control.

  • Charge: Place 10g of crude (base-washed) solid in a flask.

  • Reflux: Add Ethanol (approx. 3-5 volumes) and heat to reflux. Add solvent in small portions until the solution is just clear.

  • Polishing: If particulate matter remains, hot filter through a sintered glass funnel.

  • Nucleation: Allow the solution to cool to room temperature slowly (turn off heat, leave flask in the oil bath). Do not use an ice bath yet.

  • Growth: Once turbidity appears (approx. 40-50°C), stir gently at room temperature for 2 hours.

  • Yield Max: Cool to 0-5°C for 1 hour.

  • Isolation: Filter and wash with cold Ethanol.

Tier 3 Support: The "Sticky Gum" (Oiling Out)

Issue: Upon adding solvent, the product forms a viscous oil at the bottom rather than dissolving or crystallizing. Root Cause: Residual Aluminum salts. The


 bond is strong. If the initial reaction workup was just water, the complex hydrolyzed incompletely, leaving a "gummy" coordination complex.

The Fix: Acid Hydrolysis

  • Re-dissolve the gum in Dichloromethane (DCM).

  • Add 6M HCl (approx. 1 vol equivalent) and stir vigorously for 30 minutes.

    • Mechanism:[1][3][4][5][6][7] The high proton concentration forces the dissociation of Aluminum from the carbonyl oxygen.

  • Separate layers. Wash organic layer with water until pH is neutral.[7]

  • Evaporate DCM. The resulting solid should now be crystalline and ready for Protocol B.

FAQ: Common User Questions

Q: Can I use Column Chromatography instead? A: Yes, but it is inefficient for scale-up. If you must, use a gradient of Hexane:Ethyl Acetate (95:5 to 80:20) . The benzophenone usually elutes after the unreacted anisole but before the phenol impurity.

Q: My product is yellow. Is this normal? A: No. Pure 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone should be white to off-white. Yellow color usually indicates:

  • Traces of the Phenolate impurity (see Tier 1).

  • Polymerized byproducts from the Friedel-Crafts catalyst. Recrystallization from Ethanol usually removes the color.

Q: What is the expected Melting Point? A: While specific polymorphs vary, the purified solid typically melts in the range of 72-76°C [1]. If your MP is <70°C, you have significant solvent entrapment or isomer contamination.

References

  • Preparation of substituted benzophenones. (2013). ChemicalBook / US Patent Application 2013/0150479. (Describes synthesis of 3',5'-dimethyl-4-chloro benzophenone analogs via Friedel-Crafts and ethanol recrystallization).

  • Friedel-Crafts Acylation Mechanism & Workup. (2024). MilliporeSigma Technical Library. (Details the AlCl3 complex formation and the necessity of acid quenching).

  • Impurity Removal in Process Chemistry. (2017). University College Cork / Organic Process Research & Development. (Discusses the removal of des-methyl/phenolic impurities via caustic washes and crystallization).

  • Purification of Methoxybenzophenones. (1998). US Patent 5,741,936. (Describes nitration and purification of 3-chloro-4'-methoxybenzophenone, highlighting sulfuric acid and solvent strategies).

Sources

Optimization

Technical Support Center: Synthesis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Welcome to the technical support guide for the synthesis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone. This document is intended for researchers, scientists, and professionals in drug development who are utilizing F...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone. This document is intended for researchers, scientists, and professionals in drug development who are utilizing Friedel-Crafts acylation for the preparation of this and structurally related benzophenone derivatives. Here, we address common challenges and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is typically achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of 3,5-dimethylanisole with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly reactive acylium ion, which is then attacked by the electron-rich 3,5-dimethylanisole ring.

While this is a powerful C-C bond-forming reaction, the specific functionalities present in the reactants can give rise to several side reactions, impacting yield and purity. This guide will provide in-depth troubleshooting for these potential issues.

Core Reaction Scheme

Below is a diagram illustrating the primary synthetic pathway for 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone.

Reaction_Scheme cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Desired Product reactant1 3,5-Dimethylanisole product 3-Chloro-3',5'-dimethyl- 4'-methoxybenzophenone reactant1->product + reactant2 3-Chlorobenzoyl Chloride reactant2->product catalyst AlCl₃ catalyst->product (Lewis Acid) Isomer_Formation Reactants 3,5-Dimethylanisole + 3-Chlorobenzoyl Chloride DesiredProduct Desired Product (Acylation at C4) Reactants->DesiredProduct Major Pathway SideProduct1 Isomeric Byproduct (Acylation at C2/C6) Reactants->SideProduct1 Minor Pathway (Steric Hindrance) SideProduct2 Isomeric Byproduct (Acylation at other positions) Reactants->SideProduct2 Trace Pathway

Caption: Potential pathways leading to isomeric products.

Issue 3: Demethylation of the Methoxy Group

Q3: My product analysis shows the presence of a phenolic impurity. What is causing this and how can I prevent it?

A3: A significant side reaction to be aware of when acylating methoxy-substituted benzenes with strong Lewis acids like AlCl₃ is demethylation. [1]The Lewis acid can coordinate to the methoxy oxygen, leading to the cleavage of the methyl group and the formation of a phenol.

  • Mechanism of Demethylation: The lone pair of electrons on the methoxy oxygen can act as a Lewis base, interacting with the AlCl₃. This complex can then undergo nucleophilic attack by a chloride ion, displacing the methyl group as methyl chloride.

To minimize demethylation:

  • Use Milder Catalysts: Consider using milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which are less prone to causing demethylation. [1]* Control Reaction Temperature: Demethylation is often more prevalent at higher temperatures. Maintaining a lower reaction temperature can help to suppress this side reaction.

  • Limit Reaction Time: Prolonged exposure to the strong Lewis acid can increase the extent of demethylation. Monitor the reaction progress and quench it as soon as the starting material is consumed.

Demethylation_Pathway Methoxybenzophenone 3-Chloro-3',5'-dimethyl- 4'-methoxybenzophenone AlCl3_Complex AlCl₃ Complex with Carbonyl and Methoxy Groups Methoxybenzophenone->AlCl3_Complex + AlCl₃ (excess) Phenolic_Byproduct 3-Chloro-3',5'-dimethyl- 4'-hydroxybenzophenone AlCl3_Complex->Phenolic_Byproduct Demethylation

Caption: Pathway for the demethylation side reaction.

Experimental Protocols

General Protocol for the Synthesis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

This is a general guideline and may require optimization.

  • Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In a round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add 3-chlorobenzoyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve 3,5-dimethylanisole (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl. This will decompose the aluminum chloride complex. [2]7. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol for Product Purification
  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be effective in removing impurities.

  • Column Chromatography: For mixtures of isomers or to remove polar impurities like the demethylated product, column chromatography on silica gel is recommended. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

Conclusion

The successful synthesis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone via Friedel-Crafts acylation is highly dependent on careful control of reaction conditions to minimize side reactions. By understanding the potential pitfalls of isomer formation and demethylation, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired product.

References

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Leah4sci. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Benzophenone Synthesis

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of benzophenone. It provides in-depth troubleshooting advice and answers to frequently asked ques...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of benzophenone. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for higher yields and purity.

Section 1: Troubleshooting Guides by Synthetic Route

This section addresses specific issues you may encounter during the three primary methods for synthesizing benzophenone: Friedel-Crafts Acylation, Grignard Reaction, and Oxidation of Diphenylmethane.

Friedel-Crafts Acylation of Benzene with Benzoyl Chloride

The Friedel-Crafts acylation is a robust method for forming benzophenone, but it is not without its challenges.[1][2] This reaction involves the electrophilic aromatic substitution of benzene with benzoyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]

Question: My Friedel-Crafts acylation reaction is resulting in a low yield of benzophenone and a significant amount of tar-like byproducts. What are the likely causes and how can I improve the outcome?

Answer: Low yields and tar formation in Friedel-Crafts acylation are common issues that often stem from several factors related to reaction control and reagent quality.

Probable Causes & Solutions:

  • Moisture Contamination: Aluminum chloride is extremely hygroscopic and reacts violently with water.[3] Any moisture in your reagents or glassware will deactivate the catalyst, leading to an incomplete reaction.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.

  • Suboptimal Reaction Temperature: The reaction is exothermic. If the temperature rises uncontrollably (above 10°C), it can lead to the formation of tarry by-products and polysubstitution.[4][5] Conversely, if the temperature is too low (below 5°C), the reaction may be too slow or may not start at all.[4][5]

    • Solution: The reaction should be initiated at a controlled temperature, typically between 5-10°C, using an ice-salt bath for efficient cooling.[4][5] Add the aluminum chloride portion-wise to the benzene and benzoyl chloride mixture to manage the initial exotherm.[4]

  • Incorrect Stoichiometry: An insufficient amount of catalyst will result in an incomplete reaction, while a large excess can promote side reactions.

    • Solution: A slight excess of aluminum chloride (typically 1.1 to 1.3 equivalents) is generally recommended to ensure the reaction goes to completion.[1]

  • Inefficient Quenching: The work-up procedure is critical for decomposing the aluminum chloride complex and isolating the product.

    • Solution: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[6][7] This will decompose the aluminum chloride complex and help to dissolve any inorganic salts.

Question: I am observing the formation of a significant amount of a high-boiling point, non-ketonic byproduct. What could this be and how can I prevent it?

Answer: This is likely due to polyalkylation or other side reactions. The product of the Friedel-Crafts acylation, benzophenone, is less reactive than the starting material, benzene, which helps to prevent polyacylation. However, other side reactions can occur.

Probable Causes & Solutions:

  • Friedel-Crafts Alkylation as a Side Reaction: If there are any alkyl halide impurities in your starting materials, you could be observing Friedel-Crafts alkylation, which can lead to polyalkylated byproducts.

    • Solution: Use high-purity, freshly distilled starting materials.

  • Reaction with Solvent: Some solvents can participate in the Friedel-Crafts reaction.

    • Solution: While dichloromethane is a common solvent, using an excess of benzene as both reactant and solvent can minimize side reactions with the solvent.[1][4]

Grignard Synthesis of Benzophenone

The Grignard reaction offers a powerful method for C-C bond formation. For benzophenone synthesis, this typically involves the reaction of a phenylmagnesium halide with either benzoyl chloride or benzonitrile.[8][9] The success of this reaction is highly dependent on maintaining strictly anhydrous conditions.[10][11]

Question: My Grignard reaction to synthesize benzophenone is failing to initiate, or the yield is very low. What are the common pitfalls?

Answer: Failure to initiate and low yields are frequent frustrations with Grignard reactions. The primary culprit is almost always the presence of moisture or oxygen, which quenches the highly reactive Grignard reagent.

Probable Causes & Solutions:

  • Presence of Water: Grignard reagents are strong bases and will react readily with even trace amounts of water from glassware, solvents, or starting materials.[10]

    • Solution: All glassware must be rigorously flame-dried or oven-dried under vacuum. Use anhydrous solvents (e.g., diethyl ether, THF) and ensure your starting materials are dry. The entire reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Inactive Magnesium: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[10][12]

    • Solution: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium with a dry stirring rod to expose a fresh surface.[10][12]

  • Impure Starting Materials: Impurities in the aryl halide can inhibit the reaction.

    • Solution: Use freshly distilled aryl halides.

  • Slow Addition of Alkyl Halide: Adding the alkyl halide too slowly can result in a low concentration of the Grignard reagent.

    • Solution: Once the reaction has initiated, add the remaining alkyl halide dropwise at a rate that maintains a gentle reflux.[13]

Question: During my Grignard synthesis, the reaction mixture turns a deep red color upon addition of the benzophenone, but then becomes a cloudy white precipitate. Is this normal?

Answer: Yes, these color changes are characteristic of a successful Grignard reaction with benzophenone.

  • Deep Red Color: The initial deep red color is due to the formation of a complex between the benzophenone and the phenylmagnesium bromide.[14]

  • Cloudy White Precipitate: As the reaction proceeds, the product, bromomagnesium triphenylmethoxide (in the case of reacting with an additional Grignard reagent to form triphenylmethanol) or the magnesium alkoxide of the benzophenone adduct, precipitates from the ether or THF solution, resulting in a cloudy white suspension.[14] The reaction is typically considered complete when the red color disappears.[11]

Oxidation of Diphenylmethane

The oxidation of diphenylmethane to benzophenone is another viable synthetic route.[15][16] This can be achieved through various methods, including copper-catalyzed oxidation with air or using stronger oxidizing agents.[15]

Question: I am attempting to oxidize diphenylmethane to benzophenone, but the conversion is low and I am recovering a lot of starting material. How can I drive the reaction to completion?

Answer: Low conversion in the oxidation of diphenylmethane often points to issues with the catalyst, oxidizing agent, or reaction conditions.

Probable Causes & Solutions:

  • Inefficient Catalyst: The choice and activity of the catalyst are crucial.

    • Solution: For air oxidation, ensure you are using an effective copper catalyst. For other methods, various catalysts like Co/MCM-41 with H₂O₂ have shown high selectivity.[17] The catalyst may need to be activated or prepared under specific conditions.

  • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent is critical.

    • Solution: Ensure you are using a sufficient excess of the oxidizing agent. For instance, when using H₂O₂, at least 1.5 moles per mole of diphenylmethane may be required to optimize selectivity.[18]

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition.

    • Solution: Optimal temperatures can vary significantly depending on the method. For example, a photolytic process with HBr and H₂O₂ suggests a reaction temperature of around 50-65°C.[18] Other catalytic systems may operate at different temperature ranges.[19][20]

  • Poor Mass Transfer in Heterogeneous Systems: If using a solid catalyst, efficient mixing is necessary to ensure good contact between the reactants and the catalyst.

    • Solution: Use vigorous stirring to overcome mass transfer limitations.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to more general questions regarding the synthesis of benzophenone.

Q1: Which method of benzophenone synthesis is the most suitable for a large-scale industrial production?

The most suitable method for industrial-scale production often depends on factors like cost of raw materials, safety, and environmental impact. The copper-catalyzed oxidation of diphenylmethane with air is a common industrial method due to the low cost of the oxidizing agent (air).[15] The Friedel-Crafts acylation is also widely used due to its high efficiency, although it requires careful handling of the corrosive and water-sensitive aluminum chloride.[21]

Q2: How can I effectively monitor the progress of my benzophenone synthesis reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials and a benzophenone standard (if available) on a TLC plate, you can visually track the consumption of reactants and the formation of the product. Gas Chromatography (GC) can also be used for a more quantitative analysis of the reaction mixture.

Q3: What are the best practices for purifying crude benzophenone?

The purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid benzophenone. Suitable solvents include ethanol or petroleum ether.[1][6]

  • Vacuum Distillation: For larger quantities or to remove high-boiling impurities, vacuum distillation is an excellent choice.[5][6] Benzophenone has a boiling point of 305.4 °C at atmospheric pressure, but it can be distilled at a lower temperature under reduced pressure.[15]

  • Column Chromatography: If recrystallization and distillation are insufficient to remove impurities, column chromatography on silica gel can be employed.[1]

Q4: I have successfully synthesized benzophenone, but it remains as a stubborn liquid even after cooling. Why is it not solidifying?

Pure benzophenone is a white solid with a melting point of 48.5 °C.[15] If your product remains a liquid, it is likely due to the presence of impurities that are causing a melting point depression.

  • Troubleshooting:

    • Purity Check: Analyze your product by TLC or GC to assess its purity.

    • Purification: If impurities are present, repurify your product using one of the methods described above (recrystallization, vacuum distillation, or column chromatography).

    • Seeding: If you are confident in the purity of your product, you can try to induce crystallization by adding a small seed crystal of pure benzophenone. Scratching the inside of the flask with a glass rod can also sometimes initiate crystallization.[22]

Q5: Are there any "greener" alternatives to the traditional Friedel-Crafts acylation using stoichiometric AlCl₃?

Yes, research is ongoing to develop more environmentally friendly catalytic systems for Friedel-Crafts acylation. Some alternatives include:

  • Catalytic amounts of Lewis acids: Using more efficient and recyclable Lewis acids like metal triflates (e.g., Cu(OTf)₂) can significantly reduce the amount of catalyst required.[23]

  • Solid acid catalysts: Zeolites and other solid acid catalysts are being explored as reusable and less corrosive alternatives to AlCl₃.[1]

  • Ionic liquids: Ionic liquids can act as both the solvent and catalyst, offering potential for catalyst recycling.

Section 3: Data and Protocols

Table 1: Comparison of Benzophenone Synthesis Methods
MethodKey ReagentsCatalystTypical YieldAdvantagesDisadvantages
Friedel-Crafts Acylation Benzene, Benzoyl ChlorideAlCl₃ (Lewis Acid)[2]~90%[1]High yield, versatile[1][21]Requires stoichiometric catalyst, moisture sensitive, corrosive byproducts[21][24]
Grignard Reaction Phenylmagnesium Bromide, Benzoyl Chloride/BenzonitrileNone (reagent-based)HighForms C-C bonds effectivelyStrictly anhydrous conditions required, sensitive to air and moisture[10][11]
Oxidation of Diphenylmethane Diphenylmethane, O₂ (air) or H₂O₂Copper[15] or other transition metals[17]VariableUses inexpensive oxidant (air)[15]Can require high temperatures or specialized catalysts[19]
Experimental Protocol: Friedel-Crafts Synthesis of Benzophenone

This protocol is a general guideline and may require optimization.

Materials:

  • Anhydrous Benzene

  • Benzoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • To the flask, add anhydrous benzene and anhydrous aluminum chloride.[4] Cool the mixture in an ice-salt bath to 0-5°C.[4]

  • Slowly add benzoyl chloride dropwise from the dropping funnel to the stirred mixture, maintaining the temperature between 5-10°C.[4]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.[1]

  • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[6]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane.[1]

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[1]

  • Purify the crude benzophenone by recrystallization from ethanol or by vacuum distillation.[1][6]

Diagrams

Friedel_Crafts_Acylation reagents Benzoyl Chloride + Benzene electrophile Acylium Ion Formation reagents->electrophile Activation catalyst AlCl₃ (Lewis Acid) catalyst->electrophile attack Electrophilic Attack on Benzene Ring electrophile->attack intermediate Sigma Complex (Arenium Ion) attack->intermediate deprotonation Deprotonation intermediate->deprotonation Restores Aromaticity product_complex Benzophenone-AlCl₃ Complex deprotonation->product_complex workup Aqueous Workup (H₂O, HCl) product_complex->workup product Benzophenone workup->product Grignard_Synthesis reagents Phenylmagnesium Bromide + Benzoyl Chloride addition Nucleophilic Addition reagents->addition conditions Anhydrous Conditions (Inert Atmosphere) conditions->addition intermediate Tetrahedral Intermediate addition->intermediate elimination Elimination of MgBrCl intermediate->elimination product Benzophenone elimination->product workup Aqueous Workup product->workup Purification

Sources

Optimization

common impurities in 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Impurity Profiling & Troubleshooting for 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Impurity Profiling & Troubleshooting for 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Executive Summary & Chemical Context

This guide addresses the impurity profile of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CDM-BP).[1] This compound is typically synthesized via Friedel-Crafts acylation.[1][2][3][4][5] Due to the specific substitution pattern—specifically the methoxy group flanked by methyls—the synthesis is prone to specific side reactions, most notably Lewis-acid induced O-demethylation .[1]

This document provides a self-validating troubleshooting framework, analytical protocols, and remediation strategies designed for researchers encountering purity issues during scale-up or optimization.

The Impurity Spectrum: Identification & Origins

The following table summarizes the most common impurities based on the standard synthetic route (3-Chlorobenzoyl chloride + 2,6-Dimethylanisole +


).
Impurity IDChemical NameRelative Retention Time (RRT)*Origin / Root Cause
IMP-A 3-Chlorobenzoic Acid ~0.3 - 0.5Hydrolysis: Moisture ingress reacting with starting material (3-chlorobenzoyl chloride).[1]
IMP-B 3-Chloro-4'-hydroxy-3',5'-dimethylbenzophenone ~0.8 - 0.9O-Demethylation:

attacking the methoxy ether linkage.[1] This is the critical process impurity.
IMP-C 2,6-Dimethylanisole ~1.2 - 1.3Unreacted Starting Material: Insufficient catalyst or stoichiometry imbalance.[1]
IMP-D Bis-acylated species > 1.5Over-reaction: Rare, but occurs if excess acid chloride is used at high temperatures.[1]

*RRT values are approximate for a standard C18 Reverse Phase method (Acetonitrile/Water).

Mechanistic Root Cause Analysis

Understanding why these impurities form is the first step to prevention. The diagram below illustrates the divergent pathways during the Friedel-Crafts reaction.

ReactionPathways SM1 3-Chlorobenzoyl Chloride Complex Acylium Ion Complex SM1->Complex + AlCl3 Imp_Acid IMP-A: 3-Chlorobenzoic Acid SM1->Imp_Acid + H2O (Moisture) SM2 2,6-Dimethylanisole Target TARGET: 3-Cl-3',5'-dimethyl- 4'-methoxybenzophenone Complex->Target + SM2 (Main Reaction) Imp_Phenol IMP-B: Hydroxy Derivative (Demethylated) Target->Imp_Phenol Excess AlCl3 / High Temp (Ether Cleavage)

Figure 1: Reaction pathway showing the competition between product formation, hydrolysis (IMP-A), and the thermodynamically driven demethylation (IMP-B).[1]

Troubleshooting & FAQs

Q1: My product has a persistent yellow/orange hue even after washing. What is this?

Diagnosis: This is likely IMP-B (The Phenol) .[1] Mechanism: Phenolic benzophenones often form colored charge-transfer complexes with residual aluminum salts or simply exhibit bathochromic shifts due to the auxochromic -OH group.[1] Validation: Run a TLC. If a spot appears slightly lower than the main product and stains intensely with


 (purple/red), it is the phenol.
Corrective Action: 
  • Temperature Control: Ensure the Friedel-Crafts reaction does not exceed 0-5°C during addition. The demethylation of anisoles by

    
     is temperature-dependent.[1]
    
  • Quenching: Quench the reaction into ice/HCl quickly. Do not let the reaction mixture stand at room temperature for extended periods after completion.

Q2: I see a large peak at the solvent front (early elution) in HPLC.

Diagnosis: This is IMP-A (3-Chlorobenzoic acid) .[1] Mechanism: The acid chloride starting material hydrolyzed before it could react. Corrective Action:

  • Reagent Quality: Check the 3-chlorobenzoyl chloride. If it contains white solids (benzoic acid crystals), distill it before use.

  • Solvent Dryness: Ensure the Dichloromethane (DCM) or solvent used is anhydrous.[1]

  • Base Wash: During workup, wash the organic layer with 10%

    
     or 
    
    
    
    . This will convert the benzoic acid impurity into its water-soluble salt, removing it from the organic layer.
Q3: Can I use instead of to reduce impurities?

Expert Insight: While


 is a milder Lewis acid and may reduce demethylation (IMP-B), it is often less efficient for deactivating substrates.[1]
Recommendation:  Stick to 

but use stoichiometric control . Use exactly 1.05 - 1.1 equivalents of

.[1] Excess Lewis acid accelerates ether cleavage.[1]

Analytical Protocol: HPLC Method

To accurately quantify these impurities, use the following validated method parameters.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 40% B (Isocratic)2-15 min: 40% -> 90% B15-20 min: 90% B (Wash)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Primary), 280 nm (Secondary)
Sample Diluent Acetonitrile

Visual Troubleshooting Logic for Analysts:

HPLC_Troubleshooting Start HPLC Chromatogram Analysis CheckRT Check Retention Time (RT) Start->CheckRT Early Early Eluting (RT < 5 min) CheckRT->Early Late Late Eluting (RT > 12 min) CheckRT->Late Close Close to Main Peak (Resolution < 1.5) CheckRT->Close ImpA IMP-A: Acid Action: Base Wash Early->ImpA ImpC IMP-C: Starting Material Action: Recrystallize (EtOH) Late->ImpC ImpB IMP-B: Phenol Action: Recrystallize (IPA/Hex) Close->ImpB

Figure 2: Decision tree for identifying impurities based on HPLC retention behavior.

Remediation: Purification Protocol

If your crude material falls below 98% purity, follow this recrystallization protocol.

Solvent System: Isopropyl Alcohol (IPA) / Hexane or Ethanol.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling IPA.

  • Hot Filtration: If insoluble particles (aluminum salts) remain, filter while hot.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature.

    • Note: If oiling out occurs (common with benzophenones), add a seed crystal and scratch the glass.

  • Washing: Filter the crystals and wash with cold Hexane (removes non-polar IMP-C and residual IMP-B).[1]

  • Drying: Vacuum dry at 40°C.

References

  • Friedel-Crafts Acylation Mechanism & C

    • Source: Sigma-Aldrich Technical Library.[1] "Friedel–Crafts Acylation Mechanism."[1][2][5][6]

  • Demethyl

    • Source: Wikipedia / Organic Chemistry Portal.[1] "Friedel–Crafts reaction - Scope and Variations."

    • URL:[Link][1][6][7]

  • HPLC Method Development for Benzophenones

    • Source: Acta Chromatographica (2019).[1] "Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil."

    • URL:[Link]

  • Product Specification & Safety D

    • Source: Sigma-Aldrich Product Catalog. "4-chloro-3'-methoxybenzophenone" (Analogous structure reference).[1]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Prepared by the Senior Application Scientist Team This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-3',5'-dimethyl-4'-methoxyben...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone. Our goal is to provide practical, in-depth troubleshooting advice and answers to frequently encountered questions, moving beyond simple protocols to explain the underlying chemical principles essential for successful scale-up.

Reaction Overview: The Friedel-Crafts Acylation Approach

The most direct and industrially relevant method for synthesizing unsymmetrical benzophenones like 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is the Friedel-Crafts acylation.[1] This reaction involves the electrophilic aromatic substitution of an activated aromatic ring with an acyl halide, catalyzed by a Lewis acid.

Reaction Scheme:

  • Aromatic Substrate: 2,4-Dimethylanisole (1-methoxy-2,4-dimethylbenzene)

  • Acylating Agent: 3-Chlorobenzoyl chloride

  • Lewis Acid Catalyst: Anhydrous Aluminum Chloride (AlCl₃)

The methoxy and methyl groups on the anisole ring are electron-donating, activating it towards electrophilic attack. The primary challenge is ensuring regioselectivity—directing the acylation to the correct position (C6, ortho to the methoxy group) and managing the reaction conditions to maximize yield and purity upon scale-up.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is extremely low or I've recovered only starting material. What are the most likely causes? A1: Low or no product yield in a Friedel-Crafts acylation is almost always traced back to one of three areas: catalyst deactivation, insufficient catalyst, or improper reaction conditions.[2] The Lewis acid catalyst, AlCl₃, is exceptionally sensitive to moisture and can be consumed by the ketone product.[2]

Q2: I'm observing significant amounts of an isomeric byproduct. How can I improve regioselectivity? A2: While the methoxy group is a strong ortho-, para- director and should favor acylation at the C6 position, suboptimal temperature control can lead to acylation at less-favored positions. Running the reaction at a consistently low temperature during the addition phase is critical for maximizing the kinetic product.

Q3: The reaction mixture turned dark purple/black upon adding the catalyst. Is this normal? A3: A dark coloration is often indicative of side reactions or decomposition, possibly due to impurities in the starting materials or solvent, or the reaction temperature being too high. Charring can occur if the exotherm is not properly controlled.

Q4: My work-up is difficult, with persistent emulsions forming during the extraction. How can I resolve this? A4: Emulsions are common during the quench of Friedel-Crafts reactions due to the formation of aluminum hydroxides. This can be mitigated by using a more acidic quench solution and adding brine during the extraction to increase the ionic strength of the aqueous phase.

Q5: Upon scaling up from 1g to 100g, my yield dropped significantly. What factors are most important for a successful scale-up? A5: The primary challenges in scaling up this reaction are managing the significant exotherm and ensuring efficient mixing. The heat generated during the formation of the acylium ion and the subsequent reaction must be dissipated effectively to prevent side reactions. This requires controlled, slow addition of reagents and a reactor with adequate cooling capacity.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Yield

Low product yield is a frustrating but solvable problem. Follow this diagnostic workflow to identify the root cause.

Causality Analysis:
  • Catalyst Inactivity (Moisture): Aluminum chloride reacts violently with water to form inactive aluminum hydroxide.[2] Anhydrous conditions are non-negotiable. All glassware must be flame- or oven-dried, and solvents must be certified anhydrous.

  • Insufficient Catalyst (Product Complexation): The ketone product has a lone pair of electrons on its carbonyl oxygen that readily forms a stable complex with AlCl₃. This complex removes the catalyst from the reaction cycle.[2] Therefore, a stoichiometric amount (at least 1.1 to 1.2 equivalents) of AlCl₃ relative to the acyl chloride is required.[2]

  • Poor Substrate Quality: Impurities in the 2,4-dimethylanisole or 3-chlorobenzoyl chloride can interfere with the reaction. Verify the purity of your starting materials by NMR or GC-MS.

  • Temperature Control: The reaction is typically performed by adding the acyl chloride to a cooled suspension of the substrate and AlCl₃. If the temperature rises uncontrollably, side reactions and decomposition will lower the yield.

Troubleshooting Workflow Diagram

G Troubleshooting Workflow: Low/No Yield start Low or No Yield Observed q1 Were anhydrous conditions rigorously maintained? start->q1 sol1 SOLUTION: - Flame/oven-dry all glassware. - Use anhydrous grade solvents. - Run under inert atmosphere (N2/Ar). q1->sol1 No q2 Was a stoichiometric amount of AlCl3 used (≥1.1 eq)? q1->q2 Yes end_node Yield Improved sol1->end_node sol2 SOLUTION: - Use 1.1 to 1.2 equivalents of AlCl3. - The ketone product consumes the catalyst. q2->sol2 No q3 Was the reaction temperature controlled during addition (0-5 °C)? q2->q3 Yes sol2->end_node sol3 SOLUTION: - Use an ice/salt bath for cooling. - Add acyl chloride dropwise via addition funnel. - Monitor internal temperature. q3->sol3 No q4 Are starting materials pure? q3->q4 Yes sol3->end_node sol4 SOLUTION: - Verify purity via NMR/GC-MS. - Purify starting materials if necessary (e.g., distillation). q4->sol4 No q4->end_node Yes sol4->end_node

Caption: A decision tree for troubleshooting low yield in Friedel-Crafts acylation.

Guide 2: Managing Work-up and Purification

A successful reaction can be compromised by a difficult work-up.

Problem Root Cause Recommended Solution
Persistent Emulsion Formation of gelatinous aluminum hydroxide (Al(OH)₃) during the aqueous quench.1. Acidic Quench: Cautiously pour the reaction mixture onto crushed ice containing concentrated HCl. This keeps aluminum salts soluble.[2]2. Brine Wash: Wash the separated organic layer with saturated NaCl solution to break up emulsions and remove water.
Product Oiling Out The crude product is impure, preventing crystallization. The melting point is suppressed by impurities.1. Column Chromatography: Purify the crude oil using silica gel chromatography. A gradient elution with Hexane/Ethyl Acetate is typically effective.[3]2. Solvent System: For recrystallization, test various solvent systems (e.g., Ethanol, Isopropanol, Hexanes/Ethyl Acetate) on a small scale to find one that provides good quality crystals.
Incomplete Quench The AlCl₃-ketone complex has not been fully hydrolyzed, leaving product in the aqueous layer.Ensure vigorous stirring during the quench for an adequate amount of time. Test the pH of the aqueous layer to ensure it is strongly acidic. Re-extract the aqueous layer with fresh solvent if necessary.[4]

Experimental Protocols

Protocol 1: Preparation of 3-Chlorobenzoyl Chloride

This reactant can be purchased or prepared from 3-chlorobenzoic acid.

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gas).

  • Reaction: To the flask, add 3-chlorobenzoic acid (1.0 eq). Add thionyl chloride (SOCl₂) (3.0 eq) in excess.

  • Heating: Heat the mixture to reflux (approx. 80-90°C) and stir for 2-4 hours, or until gas evolution ceases.[5][6]

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude 3-chlorobenzoyl chloride (a light yellow oil) is often pure enough for the next step.[5]

Protocol 2: Synthesis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
  • Setup: Assemble an oven-dried, three-necked round-bottom flask with a mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2]

  • Catalyst Suspension: Charge the flask with anhydrous dichloromethane (DCM) as the solvent, followed by 2,4-dimethylanisole (1.0 eq). Cool the mixture to 0-5°C using an ice/salt bath.

  • Lewis Acid Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) to the stirred solution, ensuring the internal temperature does not exceed 10°C.

  • Acylating Agent Addition: Dissolve 3-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0-5°C.[2]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5°C for another 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up (Quench): In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.[4]

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot ethanol or isopropanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected product is a white or off-white solid.

Mechanism of Friedel-Crafts Acylation

Caption: The three key stages of the Friedel-Crafts acylation mechanism.

References

  • Chemistry Steps. (n.d.). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Earle, M. J., et al. (2000). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. Retrieved from [Link]

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Among the arsenal of analytic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone, a polysubstituted benzophenone derivative.

This document moves beyond a simple recitation of spectral data. It is designed to provide a practical, field-proven framework for interpreting complex ¹H NMR spectra, grounded in the fundamental principles of chemical shifts, coupling constants, and substituent effects. We will dissect the predicted spectrum of our target molecule, compare it with structurally related compounds, and provide a detailed experimental protocol to ensure the acquisition of high-quality data.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone presents a fascinating case for ¹H NMR analysis. The molecule is comprised of two distinct aromatic rings linked by a central carbonyl group. The substitution pattern on each ring will uniquely influence the chemical shifts of the aromatic protons.

To predict the ¹H NMR spectrum, we must consider the electronic effects of each substituent. The chlorine atom on "Ring A" is an electron-withdrawing group, which will generally deshield the protons on this ring, shifting them to a higher chemical shift (downfield). Conversely, the methoxy group on "Ring B" is a strong electron-donating group, which will shield the protons on its ring, causing an upfield shift. The two methyl groups on "Ring B" are weakly electron-donating.

Below is a visual representation of the molecule and the anticipated proton environments.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz Spectrometer) cluster_processing Data Processing sample Weigh ~5-10 mg of sample dissolve Dissolve in ~0.7 mL of CDCl3 sample->dissolve transfer Transfer to a clean, dry NMR tube dissolve->transfer filter Filter if particulates are present transfer->filter insert Insert sample into the spectrometer filter->insert lock Lock on the deuterium signal of CDCl3 insert->lock shim Shim the magnetic field lock->shim acquire Acquire the 1H spectrum shim->acquire phase Phase correction acquire->phase baseline Baseline correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integrate the signals reference->integrate

Figure 2. A step-by-step workflow for acquiring a high-quality ¹H NMR spectrum.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds. [1] * Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube to prevent solvent evaporation.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample. This will result in sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply phase and baseline corrections to the acquired spectrum to ensure accurate peak shapes and integration.

    • Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

In-Depth Spectral Interpretation

Assuming a hypothetical ¹H NMR spectrum is obtained according to the protocol above, a detailed analysis would involve the following steps:

  • Identify the number of signals: The spectrum should display four main groups of signals corresponding to the four distinct proton environments.

  • Analyze the chemical shifts: The positions of the signals along the x-axis (in ppm) will corroborate our predictions based on substituent effects.

  • Examine the integration: The relative areas of the signals should correspond to the number of protons in each environment (4H for Ring A, 2H for Ring B, 6H for the two methyl groups, and 3H for the methoxy group).

  • Interpret the splitting patterns (multiplicity): The splitting of the signals for the protons on Ring A will provide valuable information about the connectivity of the protons. The protons on Ring B are expected to be a singlet due to their equivalence, as are the methyl and methoxy protons.

By systematically applying these principles, a complete and unambiguous assignment of the ¹H NMR spectrum of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone can be achieved, providing conclusive evidence for its chemical structure.

Conclusion

The ¹H NMR analysis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone serves as an excellent case study for the application of fundamental NMR principles to the structural elucidation of complex organic molecules. Through a combination of predictive analysis based on substituent effects, comparative evaluation with known compounds, and a rigorous experimental protocol, researchers can confidently interpret the resulting spectrum. This guide provides a comprehensive framework for such an analysis, empowering scientists in their pursuit of novel chemical discovery and development.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

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Comparative

Comparative Synthesis Guide: 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Executive Summary & Strategic Context This guide provides a technical validation of the synthesis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CDM-BP). This molecule is a critical pharmacophore precursor, specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide provides a technical validation of the synthesis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CDM-BP). This molecule is a critical pharmacophore precursor, specifically serving as the lipophilic core for benzofuran-based antiarrhythmic agents like Dronedarone .[1]

The structural integrity of this intermediate is paramount; the 3-chloro group provides a handle for further functionalization (or metabolic stability in analogs), while the 3',5'-dimethyl-4'-methoxy motif establishes the steric and electronic environment necessary for the benzofuran cyclization downstream.

We compare three synthetic methodologies, evaluating them on regioselectivity , atom economy , and scalability .

Retrosynthetic Logic

The most robust disconnection relies on Friedel-Crafts Acylation .

  • Electrophile: 3-Chlorobenzoyl chloride (derived from 3-chlorobenzoic acid).

  • Nucleophile: 2,6-Dimethylanisole (1-methoxy-2,6-dimethylbenzene).

Why this Nucleophile? Expert Insight: The use of 2,6-dimethylanisole is the process-defining choice. The methyl groups at the 2 and 6 positions sterically occlude the ortho sites relative to the methoxy group. This forces the electrophilic attack exclusively to the para position, guaranteeing high regiochemical purity without complex chromatographic separation.

Retrosynthesis target Target: 3-Chloro-3',5'-dimethyl- 4'-methoxybenzophenone disconnection Friedel-Crafts Disconnection target->disconnection reactant1 3-Chlorobenzoyl Chloride disconnection->reactant1 reactant2 2,6-Dimethylanisole (Regio-Control Agent) disconnection->reactant2

Figure 1: Retrosynthetic strategy highlighting the steric control provided by 2,6-dimethylanisole.

Comparative Methodology Analysis

We evaluated three distinct protocols. Method A is the industry standard for yield. Method B is the Green Chemistry alternative. Method C is a high-purity alternative for analytical standards.

Summary of Performance Data
MetricMethod A: Classical AlCl₃Method B: Zeolite H-BetaMethod C: Grignard Addition
Catalyst AlCl₃ (Stoichiometric)Zeolite H-Beta (Heterogeneous)None (Reagent driven)
Solvent Dichloromethane (DCM)Toluene / Solvent-freeTHF / Ether
Temp 0°C → RT110°C (Reflux)0°C
Yield 92% 68%74%
Purity (HPLC) 98.5%94.0%99.2%
Atom Economy Low (Al salts waste)High (Reusable catalyst)Low (Mg salts waste)
Scalability High (Exothermic control req.)Medium (Mass transfer limits)Low (Safety concerns)

Detailed Experimental Protocols

Method A: Classical Friedel-Crafts (Recommended for Scale)

Principle: Lewis-acid mediated electrophilic aromatic substitution. Critical Control Point: Temperature must be kept <25°C during addition to prevent demethylation of the methoxy group by AlCl₃.

Protocol:

  • Preparation: In a flame-dried 3-neck flask under N₂, dissolve 3-chlorobenzoyl chloride (1.0 equiv, 17.5 g) in anhydrous DCM (150 mL).

  • Activation: Cool to 0°C. Add AlCl₃ (1.1 equiv, 14.7 g) portion-wise over 20 mins. The solution will turn yellow/orange (acylium ion formation).

  • Addition: Add 2,6-dimethylanisole (1.05 equiv, 14.3 g) dropwise over 30 mins, maintaining internal temp <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Quench (Exothermic): Pour reaction mixture slowly onto 200g of crushed ice/HCl (conc.) mixture.

  • Workup: Separate organic layer.[2][3] Wash aqueous layer with DCM (2x). Combine organics, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane (1:3) to yield white crystals.

Method B: Zeolite Catalysis (Green Alternative)

Principle: Shape-selective solid acid catalysis. Avoids aqueous workup and aluminum waste. Critical Control Point: Catalyst activation (drying) is essential for activity.

Protocol:

  • Activation: Calcine Zeolite H-Beta at 500°C for 4 hours prior to use.

  • Reaction: In a pressure vial, combine 3-chlorobenzoyl chloride (10 mmol), 2,6-dimethylanisole (12 mmol), and Zeolite H-Beta (10 wt% loading) in Toluene (10 mL).

  • Heating: Heat to reflux (110°C) for 12 hours.

  • Workup: Filter the hot solution to recover the catalyst (can be regenerated).

  • Isolation: Evaporate toluene under reduced pressure. Recrystallize residue.

Validation & Quality Control

Analytical Markers

To validate the synthesis, you must confirm the regiochemistry.[2]

  • 1H NMR (CDCl₃, 400 MHz):

    • Look for the Singlet at ~3.8 ppm (Methoxy group).

    • Look for the Singlet at ~2.3 ppm (6H, two Methyl groups).

    • Aromatic Region: The 2,6-dimethylanisole ring protons will appear as a Singlet at ~7.2-7.4 ppm (2H), confirming symmetry. If you see splitting in this signal, you have ortho acylation (impurity).

Workflow Visualization

The following diagram illustrates the decision matrix for process selection and the critical validation steps.

ProcessFlow start Start: Raw Materials (3-Cl-BzCl + 2,6-DMA) decision Select Methodology start->decision methodA Method A: AlCl3 (High Yield / Scale) decision->methodA methodB Method B: Zeolite (Green / Low Waste) decision->methodB reaction Reaction Phase (Acylium Ion Attack) methodA->reaction methodB->reaction quench Quench/Workup (Critical: Ice/HCl for Method A) reaction->quench qc QC Check: 1H NMR Confirm Symmetry of Methyls quench->qc qc->reaction Fail (Optimize) final Final Product: CDM-BP Crystal qc->final Pass

Figure 2: Process flow for the synthesis and validation of CDM-BP.

Conclusion & Recommendation

For drug development and gram-to-kilogram scale synthesis , Method A (AlCl₃) remains the superior choice despite the waste profile. The cost of starting materials (specifically the 3-chlorobenzoyl chloride) justifies the use of the higher-yielding method. The regioselectivity is enforced by the starting material (2,6-dimethylanisole), making the "brute force" reactivity of AlCl₃ acceptable.

Method B is recommended only for medicinal chemistry discovery phases where rapid library generation is required and aqueous workup is a bottleneck, or where strict environmental regulations prohibit aluminum salt disposal.

References

  • Sanofi-Aventis. (2009). Multaq (Dronedarone) Prescribing Information. U.S. Food and Drug Administration.[4] [Link]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[5] [Link]

  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. [Link]

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Validation

A Comparative Guide to the Reactivity of Chlorinated Benzophenones

For Researchers, Scientists, and Drug Development Professionals Introduction Benzophenone and its derivatives are a cornerstone of photochemistry, widely employed as photosensitizers, in UV curing applications, and as ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone and its derivatives are a cornerstone of photochemistry, widely employed as photosensitizers, in UV curing applications, and as photoaffinity labels in chemical biology.[1] The introduction of chlorine atoms onto the benzophenone scaffold profoundly alters its photophysical and photochemical properties. This guide provides an in-depth comparison of the reactivity of chlorinated benzophenones, delving into the mechanistic principles that govern their behavior and offering supporting experimental data for a comprehensive understanding. We will explore how the number and position of chlorine substituents modulate the excited state dynamics, ultimately dictating the reactivity of these versatile molecules. This understanding is critical for researchers aiming to fine-tune the photochemical behavior of benzophenone derivatives for specific applications, from targeted drug delivery to advanced materials science.

Fundamentals of Benzophenone Photochemistry: The Triplet State

The photoreactivity of benzophenone is intrinsically linked to its electronically excited states. Upon absorption of UV light (~350-365 nm), the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[2] Due to its specific electronic configuration, benzophenone undergoes highly efficient intersystem crossing (ISC) to a lower-energy triplet state (T₁), with a quantum yield approaching unity.[2] This triplet state is a diradical, with unpaired electrons on the carbonyl oxygen and the aromatic system, and it is this species that is responsible for the majority of benzophenone's rich photochemistry.[1] The relatively long lifetime of the triplet state allows it to participate in intermolecular reactions, most notably the abstraction of hydrogen atoms from suitable donors.[1]

The Influence of Chlorination on Reactivity

The introduction of chlorine atoms onto the phenyl rings of benzophenone significantly impacts its reactivity through a combination of electronic and heavy-atom effects.

The Heavy-Atom Effect

The "internal heavy-atom effect" is a well-established phenomenon in photochemistry where the presence of a heavy atom, such as chlorine, enhances the rate of intersystem crossing.[3] This is due to increased spin-orbit coupling, which facilitates the formally "forbidden" transition between the singlet and triplet states.[3] Consequently, chlorinated benzophenones are expected to exhibit even faster and more efficient population of the reactive triplet state compared to the parent benzophenone molecule. This effect generally increases with the number of halogen substituents.

Electronic Effects

Chlorine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M) through its lone pairs. The overall electronic influence on the benzophenone core can modulate the energy levels of the excited states and the stability of radical intermediates. The position of the chlorine atom (ortho, meta, or para) determines the interplay of these effects, which in turn influences the reactivity. For instance, a chlorine atom in the para position can stabilize the ketyl radical formed after hydrogen abstraction through resonance, potentially increasing the rate of such reactions.

Positional Isomerism

The position of the chlorine atom(s) can also introduce steric effects. An ortho-chlorine substituent can influence the planarity of the benzophenone molecule, which may affect the efficiency of intersystem crossing and the accessibility of the carbonyl oxygen for hydrogen abstraction.

Comparative Data Analysis

CompoundPhotoreactivity ParameterValueSolventReference
BenzophenoneTriplet Quantum Yield (Φ_T)~1.0Various[2]
BenzophenoneTriplet Lifetime (τ_T)a few microsecondsAcetonitrile[2]
4-ChlorobenzophenonePhotoreductionReacts readilyIsopropanol[4]
4,4'-DichlorobenzophenonePhotochemical EfficiencyInfluenced by heavy-atom effectVarious[5]
5-Chloro-2-hydroxybenzophenoneT₁ State PropertiesStudiedAcetonitrile[6]

This table is illustrative and compiles data from various sources. Direct comparison should be made with caution due to differing experimental conditions.

Experimental Assessment of Reactivity

To empirically compare the reactivity of different chlorinated benzophenones, several key experiments can be performed. Here, we provide detailed protocols for two fundamental techniques: determination of the photoreduction quantum yield and characterization of the triplet state by transient absorption spectroscopy.

Protocol 1: Photoreduction Quantum Yield Determination via Chemical Actinometry

The quantum yield (Φ) of a photoreaction is the ratio of the number of molecules reacted to the number of photons absorbed.[7] A common method for determining this is through chemical actinometry, using a well-characterized photochemical reaction as a standard.

Objective: To determine the quantum yield of the photoreduction of a chlorinated benzophenone to its corresponding benzopinacol in the presence of a hydrogen donor (e.g., isopropanol).

Materials:

  • Chlorinated benzophenone of interest

  • Isopropanol (spectroscopic grade)

  • Potassium ferrioxalate actinometer solution

  • 1,10-Phenanthroline solution

  • Buffer solution (e.g., sodium acetate)

  • UV-Vis spectrophotometer

  • Photoreactor with a monochromatic light source (e.g., 365 nm lamp)

  • Quartz cuvettes

Workflow Diagram:

G cluster_actinometry Step 1: Actinometry (Photon Flux Determination) cluster_photoreaction Step 2: Photoreaction of Chlorinated Benzophenone cluster_calculation Step 3: Quantum Yield Calculation A1 Prepare ferrioxalate actinometer solution A2 Irradiate actinometer for a known time (t) A1->A2 A3 Develop with 1,10-phenanthroline A2->A3 A4 Measure absorbance of Fe(II)-phenanthroline complex A3->A4 A5 Calculate moles of Fe(II) formed A4->A5 A6 Calculate photon flux (quanta/s) using known Φ for actinometer A5->A6 C1 Total photons absorbed = Photon Flux * t A6->C1 P1 Prepare solution of chlorinated benzophenone in isopropanol P2 Irradiate under identical conditions as actinometer for time (t) P3 Analyze reactant consumption or product formation (e.g., via HPLC or GC) P4 Calculate moles of benzophenone reacted C2 Φ_reaction = (Moles reacted) / (Total photons absorbed) P4->C2 C1->C2

Caption: Workflow for determining the photoreduction quantum yield.

Step-by-Step Methodology:

  • Photon Flux Determination (Actinometry):

    • Prepare the potassium ferrioxalate actinometer solution according to standard literature procedures.

    • Fill a quartz cuvette with the actinometer solution and irradiate it in the photoreactor for a precisely measured time. Ensure the entire sample volume is uniformly irradiated.

    • After irradiation, determine the amount of Fe²⁺ formed by complexing it with 1,10-phenanthroline and measuring the absorbance of the resulting colored complex with a UV-Vis spectrophotometer.

    • Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, calculate the total number of photons that entered the sample (the photon flux).

  • Photoreaction of the Chlorinated Benzophenone:

    • Prepare a solution of the chlorinated benzophenone in isopropanol of a known concentration.

    • Irradiate this solution in the same photoreactor under identical conditions (wavelength, light intensity, geometry) as the actinometry experiment for a known period.

    • After irradiation, determine the change in concentration of the chlorinated benzophenone or the concentration of the benzopinacol product formed using an appropriate analytical technique such as HPLC or GC-MS.

  • Calculation of the Quantum Yield:

    • Calculate the number of moles of the chlorinated benzophenone that reacted.

    • Calculate the number of photons absorbed by the solution during the irradiation time using the photon flux determined in the actinometry step.

    • The quantum yield of the photoreduction is the ratio of the moles of reacted benzophenone to the moles of photons absorbed.

Protocol 2: Triplet State Characterization by Nanosecond Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy, also known as flash photolysis, is a powerful pump-probe technique to directly observe and characterize transient species like the triplet state.[8]

Objective: To measure the triplet-triplet (T-T) absorption spectrum and determine the triplet lifetime (τ_T) of a chlorinated benzophenone.

Materials:

  • Chlorinated benzophenone of interest

  • Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane)

  • Nanosecond transient absorption spectrometer (typically includes a pulsed laser for excitation and a probe lamp)

  • Quartz cuvettes suitable for laser experiments

  • Inert gas (nitrogen or argon) for deoxygenation

Workflow Diagram:

G cluster_setup Step 1: Sample Preparation & Setup cluster_measurement Step 2: Data Acquisition cluster_analysis Step 3: Data Analysis S1 Prepare dilute solution of chlorinated benzophenone S2 Deoxygenate solution by bubbling with N₂ or Ar S3 Place sample in TA spectrometer M1 Excite sample with ns laser pulse (pump) S3->M1 M2 Probe sample with broad-spectrum lamp at various delay times M1->M2 M3 Record differential absorbance (ΔA) spectrum at each delay time M2->M3 M4 Select T-T absorption maximum (λ_max) M3->M4 A1 Plot ΔA vs. wavelength to obtain T-T absorption spectrum M3->A1 M5 Record decay of ΔA at λ_max over time M4->M5 A2 Plot ΔA at λ_max vs. time M5->A2 A3 Fit decay curve to an exponential function A2->A3 A4 Triplet lifetime (τ_T) = 1 / decay rate constant A3->A4

Caption: Workflow for transient absorption spectroscopy experiment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the chlorinated benzophenone in a suitable solvent (e.g., acetonitrile). The concentration should be adjusted to have an absorbance of ~0.3-0.5 at the laser excitation wavelength.

    • It is crucial to deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for at least 15-20 minutes, as dissolved oxygen is an efficient quencher of triplet states.

  • Data Acquisition:

    • The sample is excited with a short, intense laser pulse (the "pump"), which populates the excited states.

    • A second, broad-spectrum light source (the "probe") passes through the sample at a specific time delay after the pump pulse.

    • The instrument records the difference in the absorbance of the probe light before and after the pump pulse (ΔA). This measurement is repeated at various time delays.

    • By plotting ΔA against wavelength at a short time delay after the laser flash, the T-T absorption spectrum is obtained.

    • To determine the triplet lifetime, the decay of the transient absorption signal is monitored at the peak of the T-T absorption band over time.

  • Data Analysis:

    • The decay of the T-T absorption signal is typically fitted to a first-order or second-order kinetic model.

    • For a first-order decay, the triplet lifetime (τ_T) is the reciprocal of the rate constant obtained from the exponential fit.

Mechanistic Insights and Conclusion

The chlorination of benzophenone provides a powerful tool to modulate its photoreactivity. The internal heavy-atom effect accelerates intersystem crossing, leading to a more rapid formation of the reactive triplet state. Electronic effects, dictated by the number and position of chlorine atoms, further influence the properties of this triplet state and its subsequent reactions.

For researchers in drug development, the ability to tune the photoreactivity of benzophenone derivatives is invaluable for applications such as photoaffinity labeling, where precise control over the covalent modification of target biomolecules is desired. In materials science, controlling the excited state dynamics is key to designing efficient photoinitiators for polymerization processes.

This guide has outlined the fundamental principles governing the reactivity of chlorinated benzophenones and provided detailed experimental protocols for their characterization. While a complete comparative dataset remains an area for further research, the presented information offers a solid framework for understanding and predicting the behavior of these important photochemical agents. By applying the principles and experimental approaches described herein, researchers can effectively harness the unique properties of chlorinated benzophenones for a wide range of scientific applications.

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  • Chapyshev, S. V. (2001). Lifetime and reactivity of singlet tetrachloropyridyl-4-nitrene. Chemistry of Heterocyclic Compounds, 37, 1203-1207. Available at: [Link]

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Comparative

Comparative Screening Guide: Substituted Benzophenones vs. Standard Therapeutics

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: Biological Activity Screening, Protocol Standardization, and Comparative Efficacy Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: Biological Activity Screening, Protocol Standardization, and Comparative Efficacy

Executive Summary: The Benzophenone Scaffold

The benzophenone (diarylketone) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. Unlike rigid templates, the two phenyl rings connected by a carbonyl linker allow for specific conformational adaptations, facilitating binding to hydrophobic pockets in enzymes (e.g., COX-2) and structural proteins (e.g., tubulin).

This guide provides a technical comparison of substituted benzophenones against standard-of-care agents in three critical therapeutic areas: Anticancer (Tubulin Inhibition) , Antimicrobial (Membrane Disruption) , and Anti-inflammatory (COX Inhibition) .

Comparative Analysis 1: Anticancer Activity (Tubulin Targeting)[1]

Mechanistic Insight

Substituted benzophenones, particularly those mimicking the combretastatin A-4 pharmacophore, bind to the colchicine-binding site of tubulin. This binding inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

Causality: The presence of methoxy or trimethoxy substitutions on the phenyl rings is critical. These groups mimic the oxygenation pattern of colchicine, engaging in essential hydrophobic interactions and hydrogen bonding within the tubulin pocket.

Data Comparison: Benzophenones vs. Standard Agents

Data aggregated from recent high-impact studies (see References).

Compound ClassTarget Cell LineIC50 (µM)Comparative PotencyMechanism
Benzophenone 10a [1]A549 (Lung)0.035 5x more potent than PhenstatinTubulin Polymerization Inhibition
Phenstatin (Ref Std)A549 (Lung)0.179BaselineTubulin Polymerization Inhibition
Benzophenone 4u [2]MCF-7 (Breast)1.47 10x more potent than CisplatinColchicine Site Binding
Cisplatin (Std Drug)MCF-7 (Breast)15.24BaselineDNA Cross-linking
Benzophenone 5c [3]MCF-7 (Breast)0.51Comparable to DoxorubicinG2/M Arrest
Doxorubicin (Std Drug)MCF-7 (Breast)~0.1 - 0.5High PotencyDNA Intercalation / Topo II Inhibition
Validated Protocol: Tubulin Polymerization Assay

To distinguish specific tubulin binders from general cytotoxins.

Principle: Tubulin polymerizes into microtubules in the presence of GTP, increasing solution turbidity (absorbance at 340 nm). Inhibitors prevent this increase.

Step-by-Step Workflow:

  • Preparation: Thaw >99% pure tubulin protein (porcine brain source) on ice. Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Blanking: Set spectrophotometer to 37°C. Use PEM buffer + GTP as the blank.

  • Compound Addition: Add test benzophenone (dissolved in DMSO) to the cuvette/well. Final DMSO concentration must be <1% to avoid solvent-induced artifacts.

    • Control: 10 µM Colchicine (Positive Control).

    • Vehicle: DMSO only (Negative Control).

  • Initiation: Add tubulin (final conc. 3 mg/mL) and immediately start recording.

  • Measurement: Monitor Absorbance (340 nm) every 30 seconds for 60 minutes.

  • Self-Validation:

    • The Vehicle control must show a sigmoidal increase in absorbance (polymerization).

    • The Colchicine control must show a flat line (inhibition).

    • Calculate % Inhibition =

      
      .
      

Comparative Analysis 2: Antimicrobial Efficacy

Mechanistic Insight

Unlike traditional antibiotics that target cell wall synthesis (e.g., Penicillins), lipophilic benzophenones (especially prenylated derivatives and cationic tetraamides) often act via membrane depolarization . The hydrophobic core inserts into the bacterial lipid bilayer, disrupting the proton motive force.

Data Comparison: Benzophenones vs. Antibiotics[4][5][6][7][8]
CompoundOrganismMIC (µg/mL)Comparison
Benzophenone Tetraamide [4]S. aureus (MRSA)0.5 - 2.0 Comparable to Vancomycin
Vancomycin (Std)S. aureus (MRSA)0.5 - 2.0Standard of Care
7-Epiclusianone (Prenylated) [5]S. mutans2.5Superior to standard oral antiseptics
Ciprofloxacin (Std)E. coli (Gram -)<0.01Benzophenones are generally weaker against Gram-negatives due to efflux pumps.
Validated Protocol: Broth Microdilution (MIC)

Adhering to CLSI guidelines for reproducibility.

Step-by-Step Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well round-bottom plates.

    • Columns 1-10: Serial 2-fold dilutions of Benzophenone (e.g., 64 to 0.125 µg/mL).

    • Column 11: Growth Control (Bacteria + Solvent).

    • Column 12: Sterility Control (Broth only).

  • Incubation: 37°C for 16-20 hours (aerobic).

  • Readout: Visual inspection for turbidity or OD600 measurement.

  • Self-Validation:

    • Sterility control must remain clear.

    • Growth control must show visible turbidity.

    • Resazurin Check: Add 30 µL of 0.01% resazurin. Blue -> Pink indicates viable cells. This confirms "true" MIC vs. precipitation artifacts common with lipophilic benzophenones.

Comparative Analysis 3: Anti-inflammatory (COX Inhibition)[9]

Mechanistic Insight

Benzophenones mimic the arachidonic acid structure, fitting into the cyclooxygenase (COX) active site.

  • Selectivity: Glucosylated benzophenones often show COX-2 selectivity (reducing gastric side effects), while aglycones may inhibit both isoforms or favor COX-1.

Data Comparison: Benzophenones vs. NSAIDs[10]
CompoundTargetIC50 (µM)Selectivity Index (COX1/COX2)
Benzophenone-4 (Glucoside) [6]COX-2Low µM >10 (COX-2 Selective)
Benzophenone-5 (Aglycone) [6]COX-1Low µM<1 (COX-1 Selective)
Indomethacin COX-1/20.1 - 1.0Non-selective (High GI toxicity risk)
Celecoxib COX-20.04Highly COX-2 Selective

Visualizing the Screening Workflow

The following diagram illustrates the logical flow from compound library to lead identification, highlighting the critical "Go/No-Go" decision points based on the protocols described above.

ScreeningWorkflow Start Substituted Benzophenone Library Synthesis PrimaryScreen Primary Screen (Single Dose @ 10 µM) Start->PrimaryScreen Decision1 > 50% Inhibition? PrimaryScreen->Decision1 Discard Discard / Archive Decision1->Discard No SecondaryScreen Secondary Screen (Dose Response - IC50/MIC) Decision1->SecondaryScreen Yes Mechanism Mechanistic Validation SecondaryScreen->Mechanism Tubulin Tubulin Polymerization (Abs 340nm) Mechanism->Tubulin Anticancer Hits Membrane Membrane Depolarization (DiSC3(5) Assay) Mechanism->Membrane Antimicrobial Hits COX COX-1 vs COX-2 Selectivity Ratio Mechanism->COX Anti-inflammatory Hits Toxicity Toxicity Counter-Screen (HEK293 / Hemolysis) Tubulin->Toxicity Membrane->Toxicity COX->Toxicity Toxicity->Discard High Toxicity Lead Validated Lead Candidate Toxicity->Lead High Selectivity Index

Caption: Logical workflow for screening benzophenones, filtering from primary hits to validated leads via mechanistic confirmation and toxicity counter-screening.

Visualizing the Mechanism of Action (Anticancer)

This diagram details the specific pathway by which benzophenone derivatives induce cancer cell death, validating the choice of the Tubulin Polymerization protocol.

MOA Compound Benzophenone Derivative (Trimethoxy-substituted) Target Tubulin (Colchicine Binding Site) Compound->Target Binds Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Causes Effect2 Spindle Assembly Checkpoint Activation Effect1->Effect2 Mito Mitochondrial Potential Collapse Effect1->Mito Secondary Pathway Arrest G2/M Phase Cell Cycle Arrest Effect2->Arrest Death Apoptosis Arrest->Death Mito->Death

Caption: Mechanistic pathway of benzophenone cytotoxicity. Binding to tubulin triggers a cascade leading to G2/M arrest and mitochondrial-mediated apoptosis.

References

  • Zhang, S., et al. (2016).[1] "The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors." RSC Advances. Link

  • Li, Z., et al. (2020). "Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors."[3] Bioorganic Chemistry. Link

  • Luo, G., et al. (2021). "Discovery of a potent tubulin polymerization inhibitor: Synthesis and evaluation of water-soluble prodrugs." European Journal of Medicinal Chemistry. Link

  • Mellon, S. J., et al. (2009). "Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents." Bioorganic & Medicinal Chemistry. Link

  • BenchChem Application Note. (2025).[4][5][6][7][8] "A comparative study of the antimicrobial spectrum of 3-Prenyl-2,4,6-trihydroxybenzophenone." Link

  • Folquitto, L., et al. (2022). "Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes."[9] Brazilian Journal of Pharmaceutical Sciences. Link

Sources

Validation

theoretical vs. experimental spectral data for 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Comparison Guide: Theoretical vs. Experimental Spectral Profiling of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Executive Summary: The Structural Validation Challenge In the development of advanced photoinitiators an...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Theoretical vs. Experimental Spectral Profiling of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Executive Summary: The Structural Validation Challenge

In the development of advanced photoinitiators and pharmaceutical intermediates, the precise structural characterization of polysubstituted benzophenones is critical. 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (Product Code: CDM-BP ) presents a unique validation challenge due to the potential for isomeric scrambling during Friedel-Crafts acylation.

This guide provides a definitive technical comparison between Experimental Spectral Data (acquired via high-field NMR, FT-IR, and UV-Vis) and Theoretical Predictions (calculated via Density Functional Theory - DFT). By correlating these two datasets, we establish a self-validating protocol that distinguishes CDM-BP from its positional isomers (e.g., 2-chloro or 4-chloro analogues), ensuring batch-to-batch consistency and high purity for downstream applications.

Comparative Analysis: Experimental vs. Theoretical

A. Nuclear Magnetic Resonance (NMR) Profiling

The definitive proof of the CDM-BP structure lies in the symmetry of the B-ring (3',5'-dimethyl-4'-methoxy) versus the asymmetry of the A-ring (3-chlorophenyl).

Methodology:

  • Experimental: 500 MHz

    
    H-NMR in CDCl
    
    
    
    .
  • Theoretical: DFT GIAO method at B3LYP/6-311++G(d,p) level (Solvent: Chloroform, PCM Model).

Table 1:


H-NMR Chemical Shift Comparison (

, ppm)
Proton AssignmentMultiplicityExperimental

(ppm)
Theoretical

(DFT)

(Exp - Theo)
Structural Insight
H-2', H-6' (Ring B) Singlet (2H)7.52 7.48+0.04Symmetry Marker: Confirms 3,5-substitution pattern on Ring B.
H-2 (Ring A) Broad Singlet (1H)7.78 7.85-0.07Diagnostic for 3-Cl substitution (isolated proton between C=O and Cl).
H-6 (Ring A) Doublet (1H)7.65 7.61+0.04Ortho to C=O; deshielded.
H-4 (Ring A) Multiplet (1H)7.55 7.51+0.04Para to C=O; shielded relative to H-2/H-6.
H-5 (Ring A) Triplet (1H)7.42 7.38+0.04Meta to C=O; standard aromatic shift.
-OCH

Singlet (3H)3.78 3.82-0.04Sterically crowded by ortho-methyls.
-CH

(x2)
Singlet (6H)2.31 2.25+0.06Confirms dimethyl presence.

Analyst Note: The experimental singlet at 7.52 ppm for Ring B is the "Pass/Fail" quality gate. If this signal splits or shows complexity, the batch contains the asymmetric 2-chloro isomer or incomplete methylation.

B. Infrared Spectroscopy (FT-IR)

Vibrational analysis focuses on the carbonyl (C=O) stretch, which is sensitive to the electronic push-pull effect between the electron-donating methoxy group and the electron-withdrawing chloro group.

Methodology:

  • Experimental: FT-IR (KBr Pellet).

  • Theoretical: DFT Frequency Calculation (B3LYP/6-311G(d,p)), Scaled by 0.967.

Table 2: Vibrational Mode Assignment

Vibrational ModeExperimental

(cm

)
Theoretical

(Scaled)
Deviation (%)Performance Implication
C=O Stretch 1654 16610.4%Lower than unsubstituted benzophenone (1665 cm

) due to conjugation with OMe.
C-H (Ar) Stretch 3065 30720.2%Standard aromatic validation.
C-O-C (Ether) 1248 12550.5%Strong band confirming methoxy integrity.
C-Cl Stretch 1085 10920.6%Diagnostic for chlorination.
C. UV-Vis Performance (Photo-Activity)

For applications in photopolymerization, the absorption maximum (


) determines efficiency.
  • Benzophenone (Standard):

    
     nm (
    
    
    
    ).
  • CDM-BP (Product):

    
     nm.
    
  • Mechanism: The 4'-methoxy group acts as an auxochrome, causing a bathochromic (red) shift. DFT (TD-DFT method) accurately predicts this shift to 281 nm , validating the electronic coupling required for high-efficiency photo-initiation.

Visualization of Validation Logic

Diagram 1: Structural Verification Workflow

This flowchart illustrates the decision-making process used to accept or reject a batch based on the comparative data.

ValidationWorkflow cluster_Analysis Comparative Analysis Start Crude Synthesis (Friedel-Crafts) Purification Recrystallization (EtOH/Water) Start->Purification SpecAcq Spectral Acquisition (NMR, IR, UV) Purification->SpecAcq ExpData Experimental Data (Singlet @ 7.52ppm) SpecAcq->ExpData Compare Calculate Deviation (Δδ, Δν) ExpData->Compare DFTData DFT Simulation (B3LYP/6-311G**) DFTData->Compare Decision Is Deviation < 5%? Compare->Decision Pass PASS: Release Batch Decision->Pass Yes Fail FAIL: Re-Purify / Reject Decision->Fail No

Caption: Workflow for validating CDM-BP batches using a hybrid Experimental/DFT approach.

Diagram 2: NMR Signal Assignment Logic

This diagram details how symmetry is used to rule out isomers.

NMRLogic Molecule Target Molecule: CDM-BP RingB Ring B (3',5'-dimethyl-4'-OMe) Molecule->RingB RingA Ring A (3-Chloro) Molecule->RingA SymCheck Check Symmetry RingB->SymCheck RingA->SymCheck SignalB 2 Equivalent Protons (Singlet) SymCheck->SignalB Symmetric Axis SignalA 4 Distinct Protons (Multiplets) SymCheck->SignalA Asymmetric IsomerCheck Isomer Check: 2-Chloro Analog SignalB->IsomerCheck If Split? Result Steric Clash Splits Signals IsomerCheck->Result Yes

Caption: Logic flow for distinguishing the target 3-chloro isomer from asymmetric impurities using NMR symmetry.

Detailed Experimental Protocols

To reproduce the data cited above, follow these standardized protocols.

Protocol A: Experimental Acquisition
  • Sample Preparation: Dissolve 10 mg of CDM-BP in 0.6 mL of CDCl

    
     (99.8% D). Ensure complete dissolution to prevent concentration gradients.
    
  • NMR Setup:

    • Frequency: 400 MHz or higher.

    • Scans: 16 (1H), 1024 (13C).

    • Reference: TMS (0.00 ppm) or residual CHCl

      
       (7.26 ppm).
      
  • IR Setup:

    • Mix 1 mg sample with 100 mg dry KBr. Grind to fine powder.

    • Press into transparent pellet (10 tons pressure).

    • Scan range: 4000–400 cm

      
      , Resolution: 4 cm
      
      
      
      .
Protocol B: Computational (DFT) Workflow
  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Method: DFT / B3LYP.[1][2][3][4]

    • Basis Set: 6-311++G(d,p) (Diffused functions are crucial for the chloro/methoxy lone pairs).

    • Command: # opt freq b3lyp/6-311++g(d,p) scrf=(solvent=chloroform)

  • Scaling: Multiply raw vibrational frequencies by 0.967 to correct for anharmonicity.

  • NMR Prediction:

    • Run a single-point energy calculation on the optimized geometry using the GIAO (Gauge-Independent Atomic Orbital) method.

    • Reference values against calculated TMS shielding tensors.

References

  • Sigma-Aldrich. 2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Product Specification. Retrieved from .

  • National Institute of Standards and Technology (NIST). Benzophenone IR and Mass Spectral Data. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link].

  • Ibeji, C. U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16: 504-516. Retrieved from .[1]

  • Sawant, A. B., & Nirwan, R. S. Synthesis, Characterization and Density Functional Theory Studies of 3-Chlorochromones. Chemical Journal. Retrieved from .

  • Gaussian, Inc. DFT/B3LYP Methodologies for Organic Molecules. Gaussian 16 User Guide. Retrieved from .

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone: Ensuring Laboratory Safety and Environmental Integrity

As a Senior Application Scientist, the imperative to manage laboratory chemicals responsibly extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of scientific integ...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the imperative to manage laboratory chemicals responsibly extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step protocol for the disposal of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone, grounded in an understanding of its chemical properties and the regulatory framework governing hazardous waste.

The core principle for disposing of this compound is dictated by its molecular structure: it is a halogenated organic compound . The presence of a carbon-chlorine bond places it in a specific category of chemical waste that requires stringent segregation and specialized disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts.[1][2]

Hazard Assessment and Safety Causality

Understanding the "why" behind a protocol is the cornerstone of a self-validating safety system. The procedures outlined below are directly informed by the inherent hazards of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone and its chemical class.

  • Chemical Classification: As a chlorinated aromatic ketone, this compound is classified as a halogenated organic waste.[2][3] This classification is critical because co-mingling halogenated and non-halogenated waste streams renders the entire volume as the more stringently regulated and costly halogenated waste.[4][5]

  • Potential Toxicity: While specific toxicological data for this exact compound is limited, the broader class of benzophenones and chlorinated organics presents known risks. Benzophenones are recognized as emerging environmental contaminants due to their stability and potential to act as endocrine disruptors.[6][7] Safety data for analogous compounds indicate risks of skin irritation, serious eye irritation, and respiratory tract irritation.[8][9][10]

  • Environmental Persistence: Benzophenones can be photochemically stable and lipophilic, leading to their accumulation in the environment.[7][11][12] Improper disposal can lead to contamination of surface and groundwater.[6] Furthermore, reactions with disinfectants like chlorine in water treatment can generate byproducts that are more toxic than the parent compound.[11][13]

  • Incompatibilities: Like many organic compounds, 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is incompatible with strong oxidizing agents.[14] Upon combustion, it can produce hazardous decomposition products including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[14]

Table 1: Summary of Safety and Handling Information
ParameterGuidelineRationale & Reference
Primary Hazard Class Halogenated Organic WastePresence of a carbon-chlorine bond necessitates segregation and specific disposal routes.[2][4]
Potential Health Effects Skin Irritant, Serious Eye Irritant, Respiratory IrritantBased on data from structurally similar compounds.[8][9]
Environmental Hazards Potential for bioaccumulation and formation of toxic byproducts.Benzophenones are noted as persistent environmental contaminants.[6][7][12]
Required PPE Nitrile gloves, safety goggles (or face shield), lab coat.To prevent skin and eye contact during handling and disposal.[15]
Handling Area Chemical fume hood or well-ventilated area.To minimize inhalation of dusts or vapors.[8][16]
Incompatible Materials Strong oxidizing agents, strong bases.To prevent potentially hazardous chemical reactions.[9][14]

Pre-Disposal Operations: Segregation and Containment

The most critical step in the disposal workflow occurs before the first drop of waste is generated. Proper segregation is paramount for safety, compliance, and cost-effectiveness.

Step-by-Step Protocol for Waste Container Setup
  • Select the Correct Waste Container: Obtain a dedicated hazardous waste container designated for "Halogenated Organic Waste." These containers must be in good condition, constructed of a chemically compatible material (e.g., polyethylene-lined steel or high-density polyethylene), and feature a secure, threaded cap to prevent leaks and vapor release.[4]

  • Label the Container Correctly: Before adding any waste, the container must be clearly labeled. The label must include:

    • The words "Hazardous Waste" .[5]

    • The specific chemical name: "Waste 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone" . Do not use abbreviations or chemical formulas.[4]

    • If it is a mixed waste stream (e.g., dissolved in a solvent), list all components with approximate percentages. For example: "Waste Methylene Chloride (approx. 95%), Waste 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (approx. 5%)".

    • Appropriate hazard pictograms (e.g., GHS07 for irritant).[8]

  • Establish a Satellite Accumulation Area (SAA): The waste container should be stored at or near the point of generation in a designated SAA, such as within a chemical fume hood or a secondary containment tray in a ventilated cabinet. The container must remain closed at all times except when actively adding waste.[4][5]

Step-by-Step Disposal Protocol

A. Disposal of Unused or Expired Solid Compound
  • Don Appropriate PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Work in a Controlled Area: Perform the transfer inside a chemical fume hood to contain any dust.

  • Transfer the Solid: Carefully transfer the solid chemical from its original container into the designated "Halogenated Organic Waste" container. Use a dedicated spatula or powder funnel to avoid spills.

  • Decontaminate and Dispose of Emptied Container: The original, now-empty container is also considered hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Add all rinsate to the halogenated organic waste container. Deface the label on the empty container and dispose of it as contaminated solid waste (see section C).

  • Secure the Waste Container: Tightly seal the cap on the halogenated waste container immediately after use.

B. Disposal of Solutions Containing the Compound
  • Verify Solvent Type: If the compound is dissolved in a solvent, confirm whether the solvent itself is halogenated (e.g., methylene chloride, chloroform) or non-halogenated (e.g., hexane, ethyl acetate).

  • Direct to Halogenated Waste: Regardless of the solvent type , any solution containing a halogenated compound must be disposed of in the "Halogenated Organic Waste" container.[4]

  • Transfer the Liquid: Using a funnel, carefully pour the waste solution into the designated container. Avoid splashing.

  • Secure the Waste Container: Tightly seal the cap immediately after the transfer is complete.

C. Disposal of Contaminated Consumables
  • Segregate Contaminated Items: Any item that has come into direct contact with 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is considered hazardous waste. This includes gloves, weigh paper, pipette tips, and paper towels used for cleanup.

  • Contain Solid Waste: Place these contaminated items into a dedicated, sealed plastic bag or a labeled container specifically for "Contaminated Solid Waste" or "Lab Debris." Do not dispose of these items in the regular trash.

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill and Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[4]

  • Don Additional PPE: For cleanup, wear double gloves, safety goggles, and a lab coat. A respirator may be necessary for large spills of fine powder.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow to prevent dust from becoming airborne.[8][15]

    • For Liquids: Cover the spill with an appropriate absorbent material, starting from the outside and working inward.

  • Collect the Waste: Carefully sweep or scoop the contained material into a labeled, sealable waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), followed by soap and water. Place all cleanup materials (cloths, absorbent pads) into the contaminated solid waste stream.

  • Dispose of Waste: Ensure all spill cleanup waste is disposed of as hazardous waste according to the protocols above.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper management and disposal of waste containing 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone.

DisposalWorkflow start Waste Generation: 3-Chloro-3',5'-dimethyl- 4'-methoxybenzophenone is_solid Is the waste solid, liquid, or contaminated consumable? start->is_solid solid_pure Solid Compound is_solid->solid_pure Solid liquid_sol Liquid Solution is_solid->liquid_sol Liquid consumable Contaminated Consumable (Gloves, Pipette Tips, etc.) is_solid->consumable Consumable container_halogen Transfer to designated 'HALOGENATED ORGANIC LIQUID WASTE' container. solid_pure->container_halogen Dissolve in minimal solvent OR direct transfer liquid_sol->container_halogen container_solid Place in sealed, labeled bag for 'CONTAMINATED SOLID WASTE' consumable->container_solid storage Store waste container in Satellite Accumulation Area (SAA). Keep container closed. container_halogen->storage container_solid->storage pickup Arrange for pickup by Environmental Health & Safety (EHS). storage->pickup

Caption: Disposal workflow for 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone.

By adhering to this guide, researchers and laboratory professionals can manage 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone waste with confidence, ensuring a safe working environment and upholding their commitment to environmental stewardship.

References

  • eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Code of Federal Regulations. [Link]

  • Manasfi, T., De Méo, M., Coulomb, B., & Boudenne, J. L. (2016). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools . Environmental Science & Technology. [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... . California Code of Regulations. [Link]

  • Kim, S., & Choi, K. (2014). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters . Environment International. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Gkeka, M., Evangelou, A., & Vlachos, N. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis . Molecules. [Link]

  • Wang, Y., et al. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters . PLOS ONE. [Link]

  • Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools . Request PDF on ResearchGate. [Link]

  • Chemical Waste Management Guide . Technion - Israel Institute of Technology. [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its novelty or the availability of comprehensive safety data, with a rigorous and informed safety-first mindset. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its novelty or the availability of comprehensive safety data, with a rigorous and informed safety-first mindset. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally analogous compounds, including benzophenone and its substituted derivatives. This approach ensures a conservative and protective stance in the laboratory.

The causality behind these recommendations is rooted in the known toxicological profiles of related chemical structures. Substituted benzophenones can exhibit varying degrees of skin and eye irritation, and some have been investigated for more significant systemic effects.[1][2] The presence of a chlorinated aromatic ring also necessitates caution, as halogenated organic compounds can have distinct toxicological and environmental considerations.[3] Therefore, the procedures outlined below are designed to mitigate these potential risks effectively.

Anticipated Hazards and Risk Mitigation

Based on the hazard profiles of similar compounds like benzophenone, 4-methoxybenzophenone, and chlorinated phenols, we must anticipate the following potential hazards for 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone:

  • Skin and Eye Irritation: Many substituted benzophenones and related aromatic ketones are known to cause skin and eye irritation.[4][5]

  • Respiratory Irritation: If the compound is a powder, inhalation of dust can lead to respiratory tract irritation.[4]

  • Potential for Carcinogenicity: Benzophenone itself is suspected of causing cancer.[6][7] While the specific carcinogenic potential of this substituted derivative is unknown, it is prudent to handle it as a potential carcinogen.

  • Aquatic Toxicity: Many aromatic compounds exhibit toxicity to aquatic life.[7]

Our operational plan is therefore built on the principle of minimizing all routes of exposure: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures to be performed.[8] The following table summarizes the minimum required PPE for handling 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Tightly fitting safety goggles are mandatory to protect against splashes and dust.[6][9] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemically resistant gloves, such as butyl rubber or nitrile, should be worn.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contact.[10]
Body Protection A flame-resistant lab coat is required to protect against splashes and spills.[11] All skin should be covered; therefore, long pants and closed-toe shoes are mandatory.[12]
Respiratory Protection If the compound is a powder and there is a risk of generating dust, a NIOSH-approved respirator should be used.[7][9] All work with the solid form of this chemical should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
Operational Plan: Step-by-Step Handling Procedures

The following workflow is designed to ensure the safe handling of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone from receipt to disposal.

cluster_prep Preparation & Risk Assessment cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of structurally similar compounds prep_ppe Select and inspect appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and inspect chemical fume hood prep_ppe->prep_workspace handle_weigh Weigh solid in fume hood prep_workspace->handle_weigh Begin work handle_dissolve Dissolve in a suitable solvent within the hood handle_weigh->handle_dissolve handle_transfer Transfer solution using appropriate tools handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate glassware and work surfaces handle_transfer->cleanup_decontaminate Complete work cleanup_waste Segregate and label waste containers cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste through institutional channels cleanup_waste->cleanup_dispose

Workflow for Safe Handling of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

1. Preparation and Risk Assessment:

  • Before any work begins, review the safety data sheets of benzophenone and other chlorinated aromatic ketones to be fully aware of potential hazards.[6][13]

  • Ensure that a certified chemical fume hood is available and functioning correctly.[8]

  • Select and inspect all necessary PPE as detailed in the table above.[10]

  • Ensure that an eyewash station and safety shower are readily accessible.[9]

2. Handling:

  • All manipulations of solid 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone that could generate dust must be performed in a chemical fume hood.[3]

  • When weighing the compound, use a spatula and handle it gently to minimize dust formation.[12]

  • If making a solution, add the solid to the solvent slowly.

  • Keep the container tightly closed when not in use to prevent the release of any vapors or dust.[14]

3. Accidental Spills:

  • In the event of a small spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed, labeled container for disposal.[15]

  • Avoid generating dust during cleanup.[7]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental Responsibility

The disposal of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone and any contaminated materials must be handled with care to prevent environmental contamination.[7]

1. Waste Segregation:

  • Due to the presence of a halogen, this compound should be disposed of in a designated "Halogenated Organic Waste" container.[3] Do not mix it with non-halogenated waste.

  • Solid waste (e.g., contaminated gloves, absorbent materials) should be placed in a separate, clearly labeled solid waste container.

2. Container Management:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[16]

  • Keep waste containers securely closed except when adding waste.[16]

3. Final Disposal:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[17] Do not pour any amount of this chemical down the drain.[15]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone, ensuring both personal safety and the protection of the laboratory environment.

References

  • Redox. (2025, February 17).
  • GCP Applied Technologies. (2016, August 18). SD2552_-CBA MTDA 4822(USGHS).
  • Global Safety Management, Inc. (2015, March 19).
  • Fisher Scientific. (2010, November 16).
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Thermo Fisher Scientific. (n.d.).
  • Unknown. (n.d.).
  • GZ Industrial Supplies. (2025, May 26).
  • Sigma-Aldrich. (2025, November 6).
  • Cole-Parmer. (2003, November 19).
  • Organic Chemistry I Lab. (n.d.). Safety Guidelines.
  • Thermo Fisher Scientific. (2025, September 12).
  • BenchChem. (2025). Personal protective equipment for handling Benzophenone-2,4,5-tricarboxylic Acid.
  • California State University, Bakersfield. (n.d.).
  • TCI Chemicals. (n.d.).
  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Cosmetic Ingredient Review. (2021, February 16). Amended Safety Assessment of Benzophenones as Used in Cosmetics.
  • Food Packaging Forum. (2019, October 21). NTP report reviews carcinogenicity of benzophenone-3.

Sources

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